molecular formula C12H9N3O4 B142852 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline CAS No. 214476-08-1

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Cat. No.: B142852
CAS No.: 214476-08-1
M. Wt: 259.22 g/mol
InChI Key: YWXULSPHZDNVAN-UHFFFAOYSA-N
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Description

Reagent used in the preparation of tyrosine kinase inhibiting antitumor agents.>

Properties

IUPAC Name

7-ethoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c1-2-19-11-4-9-8(3-10(11)15(17)18)12(16)7(5-13)6-14-9/h3-4,6H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXULSPHZDNVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432303
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-08-1
Record name 7-Ethoxy-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214476-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a key intermediate in the development of targeted cancer therapies, most notably the tyrosine kinase inhibitor, Neratinib. This document outlines the core synthetic strategy, provides a detailed experimental protocol for the crucial hydrolysis step, and presents relevant data in a structured format.

Core Synthesis Pathway

The primary synthetic route to this compound involves a multi-step process culminating in the hydrolysis of its chlorinated precursor, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The overall strategy can be summarized as the construction of the substituted quinoline core followed by the conversion of a 4-chloro group to a 4-hydroxy group.

The synthesis commences with the construction of the quinoline ring system, a common scaffold in medicinal chemistry. While various methods exist for quinoline synthesis, the pathway to this specific intermediate often involves the cyclization of appropriately substituted aniline precursors. Following the formation of the quinoline core, the key transformation is the hydrolysis of the 4-chloro substituent. This step is critical as the 4-hydroxy functionality is a common feature in many quinoline-based kinase inhibitors.

The nitro group at the 6-position and the cyano group at the 3-position are important functionalities for further elaboration into the final active pharmaceutical ingredient. For instance, in the synthesis of Neratinib, the nitro group is subsequently reduced to an amino group, which then participates in a crucial coupling reaction.

Experimental Protocols

This section details a plausible experimental protocol for the key hydrolysis step in the synthesis of this compound, based on established chemical principles for the conversion of 4-chloroquinolines to 4-hydroxyquinolines.

Hydrolysis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Objective: To convert 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline to this compound via basic hydrolysis.

Materials:

  • 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Time: Maintain the reflux for a period of 1 to 3 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at a suitable temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Data Presentation

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberPhysical Appearance
4-Chloro-3-cyano-7-ethoxy-6-nitroquinolineC₁₂H₈ClN₃O₃277.66214476-09-2Yellow solid
This compoundC₁₂H₉N₃O₄259.22214476-08-1Solid

Note: The physical appearance is based on general descriptions of similar compounds.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Synthesis of this compound Precursors Substituted Aniline Precursors Cyclization Quinoline Ring Formation Precursors->Cyclization Multi-step synthesis Chlorinated_Intermediate 4-Chloro-3-cyano-7-ethoxy- 6-nitroquinoline Cyclization->Chlorinated_Intermediate Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O) Final_Product 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Chlorinated_Intermediate->Final_Product Hydrolysis Hydrolysis->Final_Product

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup Suspend 4-chloro precursor in aqueous NaOH solution Start->Reaction_Setup Heating Heat to reflux for 1-3 hours Reaction_Setup->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Neutralization Neutralize with HCl to pH ~7 Cooling->Neutralization Precipitation Product precipitates Neutralization->Precipitation Isolation Isolate by vacuum filtration Precipitation->Isolation Washing Wash with cold water Isolation->Washing Drying Dry under vacuum Washing->Drying Purification Recrystallize from ethanol Drying->Purification End Pure Product Purification->End

Caption: Workflow for the hydrolysis of the 4-chloro precursor.

Role in Neratinib Synthesis

Neratinib_Synthesis Target_Molecule 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Reduction Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) Target_Molecule->Reduction Amino_Intermediate 6-Amino-3-cyano-7-ethoxy- 4-hydroxyquinoline Reduction->Amino_Intermediate Coupling Coupling with (E)-4-(dimethylamino)but-2-enoic acid Amino_Intermediate->Coupling Neratinib Neratinib Coupling->Neratinib

Caption: Role as an intermediate in the synthesis of Neratinib.

Core Mechanism of Action of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is not extensively available in public literature. This guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action and to provide a framework for future research.

Introduction

This compound is a synthetic compound belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a common feature in a variety of pharmacologically active molecules. The presence of key functional groups—a cyano group, an ethoxy group, a hydroxyl group, and a nitro group—suggests a potential for a multi-faceted mechanism of action. This document outlines the probable biological activities and signaling pathways based on evidence from analogous structures.

Hypothesized Mechanism of Action

Based on the analysis of related nitroquinoline and ethoxyquinoline derivatives, a multi-pronged mechanism of action for this compound is proposed, centering on the induction of cellular stress and inhibition of key enzymatic pathways. The primary hypothesized mechanisms include:

  • Induction of Oxidative Stress: A potential key mechanism for nitroquinoline-based compounds is the generation of reactive oxygen species (ROS). This can lead to a state of oxidative stress within cancer cells, disrupting cellular homeostasis and triggering downstream apoptotic pathways.[1]

  • Apoptosis Induction: The compound is likely to induce programmed cell death (apoptosis). This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. For instance, related compounds have been shown to disrupt the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[1]

  • Enzyme Inhibition:

    • Tyrosine Kinase Inhibition: Molecular docking studies of similar compounds suggest potential interaction with and inhibition of key proteins involved in cell survival and proliferation, such as the tyrosine-protein kinase c-Src.[1]

    • Methionine Aminopeptidase (MetAP) Inhibition: Structurally similar 8-hydroxy-6-nitroquinoline has been shown to inhibit MetAPs, which are crucial for protein maturation and are considered targets for antibacterial and anticancer therapies.[2]

    • Cathepsin B Inhibition: Analogous compounds have demonstrated the ability to inhibit the endopeptidase and exopeptidase activities of cathepsin B, a lysosomal cysteine protease often overexpressed in tumors.[2]

  • Metal Chelation: The 8-hydroxyquinoline scaffold, a core component of the target molecule's relatives, is known for its metal-chelating properties.[2] This ability to sequester metal ions can disrupt the function of metalloenzymes that are essential for cell survival and proliferation.

Signaling Pathways

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.

cluster_0 Cellular Environment cluster_1 Cellular Response Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces Enzyme_Inhibition Enzyme Inhibition (c-Src, MetAP, Cathepsin B) Compound->Enzyme_Inhibition Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis Contributes to Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Triggers Caspase_Activation->Apoptosis Executes cluster_workflow Western Blot Workflow Cell_Treatment Cell Treatment with Compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

References

An In-Depth Technical Guide on the Predicted Biological Activity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of drugs for a variety of diseases, including cancer, malaria, and bacterial infections. The versatility of the quinoline ring system allows for extensive functionalization, enabling the modulation of its biological and physicochemical properties.

This technical guide focuses on the predicted biological activity of a novel quinoline derivative, 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline . While, to the best of our knowledge, this specific compound has not been extensively studied, its structural features—a 4-hydroxyquinolone core substituted with a cyano, an ethoxy, and a nitro group—suggest a strong potential for significant biological effects. This document aims to provide a comprehensive, in-depth analysis of its likely biological activities, plausible mechanisms of action, and relevant experimental protocols for its evaluation, based on the established structure-activity relationships of closely related quinoline analogues. The primary focus will be on its predicted anticancer properties, with a secondary discussion on potential antimicrobial effects.

Predicted Biological Activities

Based on the functionalities present in its structure, this compound is predicted to exhibit potent anticancer and potential antimicrobial activities.

2.1. Anticancer Activity

The 4-hydroxyquinolone core is a well-established pharmacophore in the design of anticancer agents.[3] The presence of electron-withdrawing groups, such as the cyano and nitro groups, is often associated with enhanced cytotoxic activity.[1] It is hypothesized that this compound will display significant antiproliferative effects against a range of human cancer cell lines, including but not limited to:

  • Lung carcinoma (e.g., A549)

  • Breast adenocarcinoma (e.g., MCF-7)

  • Colon carcinoma (e.g., HCT116)

  • Prostate cancer (e.g., PC3)

The combination of the 3-cyano and 6-nitro substituents on the 4-hydroxyquinoline scaffold is anticipated to contribute synergistically to its cytotoxic potency.

2.2. Antimicrobial Activity

Quinolone derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] The core mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] The nitro group, present in compounds like nitrofurantoin, is also a known contributor to antimicrobial efficacy. Therefore, this compound may possess activity against various bacterial strains, although this is considered a secondary predicted activity compared to its anticancer potential.

Quantitative Data Summary of Structurally Related Compounds

To provide a quantitative context for the predicted potency of this compound, the following tables summarize the in vitro anticancer activity (IC50 values) of structurally analogous quinoline derivatives from the literature.

Table 1: Anticancer Activity of 4-Hydroxyquinolone Analogues

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference
Compound 3g HHHFused DimedoneHCT1161.89[6]
A5493.12[6]
PC34.56[6]
MCF-72.78[6]
Compound 13b HHBenzylideneHColo 3204.58[7]
Compound 20 HHBenzylideneHColo 3204.61[7]

Table 2: Anticancer Activity of Substituted Quinolines

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline 6-Br, 5-NO2HT29< 5-FU ref.[2]
8-hydroxy-5-nitroquinoline 8-OH, 5-NO2A2780~1-2[8]
Compound 7 6-OCH3, 8-NHCH2-furanyl, 4-CH3, 5-OPh-3-CF3T47D0.016[9]

Note: The data presented is for structurally related but not identical compounds. These values are intended to provide an estimate of the potential potency range for the title compound.

Proposed Mechanisms of Action and Signaling Pathways

The multifaceted substitution pattern of this compound suggests that it may exert its anticancer effects through multiple mechanisms.

4.1. Inhibition of Protein Kinases

The 4-hydroxyquinolone scaffold is present in several known protein kinase inhibitors. The compound's planar heterocyclic system can favorably interact with the ATP-binding pocket of various kinases that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): The 3-cyano-4-anilinoquinoline scaffold is a known inhibitor of MEK, a downstream kinase in the EGFR pathway.[10] It is plausible that the title compound could inhibit EGFR or other receptor tyrosine kinases, leading to the downregulation of pro-survival signaling cascades like the Ras-Raf-MEK-ERK pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras-GDP Grb2_Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

4.2. Topoisomerase Inhibition

The quinolone core is the defining feature of a class of topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, quinolones can induce double-strand breaks, leading to cell cycle arrest and apoptosis.

Topoisomerase_Inhibition_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled DNA - Topoisomerase II - ATP Start->Prepare_Reaction Add_Inhibitor Add Test Compound (3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (Ethidium Bromide) Agarose_Gel->Visualize Analyze Analyze Results: Compare supercoiled vs. relaxed DNA bands Visualize->Analyze End End Analyze->End

Topoisomerase II Inhibition Assay Workflow

4.3. Induction of Apoptosis

A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis).[11] Quinolone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This typically involves the activation of a cascade of cysteine-aspartic proteases known as caspases. The 6-nitro group may also contribute to the generation of reactive oxygen species (ROS), which can further induce mitochondrial-mediated apoptosis.

Apoptosis_Pathway Compound 3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline Mitochondria Mitochondrial Stress (ROS Generation) Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

5.1. Synthesis of 4-Hydroxyquinoline-3-carbonitriles

A plausible synthetic route to the 4-hydroxyquinoline-3-carbonitrile core involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization.[7]

Synthesis_Workflow Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonate Diethyl Malonate Malonate->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A) Intermediate->Cyclization Product 4-Hydroxyquinolone Cyclization->Product Functionalization Further Functionalization (e.g., Nitration, Cyanation) Product->Functionalization Final_Product 3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline Functionalization->Final_Product

General Synthetic Workflow

5.2. Cell Viability (MTT) Assay [6][12]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.3. EGFR Tyrosine Kinase Inhibition Assay (TR-FRET) [4]

This assay measures the inhibition of EGFR kinase activity.

  • Reagent Preparation: Prepare kinase buffer, recombinant human EGFR, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well plate.

    • Add the EGFR enzyme solution and incubate for 15 minutes.

    • Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

    • Stop the reaction with a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.

5.4. Topoisomerase II Inhibition Assay [13][14]

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase II, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

5.5. Caspase-3 Activity Assay (Colorimetric) [8][15]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse treated and untreated cells in a chilled lysis buffer.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

5.6. Cell Cycle Analysis by Flow Cytometry [16]

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural components strongly suggests its potential as a potent anticancer agent. The presence of the 4-hydroxyquinolone core, combined with the electron-withdrawing cyano and nitro groups, points towards significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action, including the inhibition of key protein kinases and topoisomerases, as well as the induction of apoptosis, are consistent with the known biological activities of related quinoline derivatives.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. Subsequent mechanistic studies, guided by the hypotheses presented herein, will be crucial in elucidating its precise molecular targets and signaling pathways, ultimately determining its therapeutic potential. The exploration of such novel quinoline derivatives is a vital endeavor in the ongoing search for more effective and selective anticancer therapies.

References

An In-depth Technical Guide to 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline derivatives and their analogs, a promising class of compounds in the field of oncology. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as kinase inhibitors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of the quinoline ring system, as seen in this compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have emerged as significant candidates for the development of targeted cancer therapies, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. This guide will delve into the quantitative biological data, experimental methodologies, and the signaling cascades affected by these compounds.

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic approach is outlined below, based on established methods for quinoline synthesis.

General Synthesis of 3-Cyano-6-alkoxy-7-nitro-4-quinolones

A common route to synthesize the core structure involves the reaction of an appropriately substituted aniline with a suitable three-carbon component, followed by cyclization and subsequent modifications.

Experimental Protocol:

  • Starting Materials: Substituted anilines and diethyl 2-cyano-3-ethoxyacrylate (or a similar reagent).

  • Step 1: Condensation: A substituted aniline is reacted with diethyl 2-cyano-3-ethoxyacrylate in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically heated to reflux for several hours.

  • Step 2: Cyclization: The resulting intermediate is then subjected to a thermal cyclization reaction in a high-boiling point solvent like Dowtherm A. This step is usually carried out at temperatures ranging from 200-250°C to facilitate the ring closure and formation of the quinolone core.

  • Step 3: Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-cyano-4-hydroxy-quinoline derivative.

  • Step 4: Nitration and Ethoxylation: Subsequent nitration at the 6-position and ethoxylation at the 7-position can be achieved through standard electrophilic aromatic substitution and Williamson ether synthesis protocols, respectively, to yield the final this compound product.

Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential as antitumor agents. Their primary mechanism of action is often attributed to the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Cytotoxicity Data

The following tables summarize the cytotoxic activity of various quinoline and quinazoline derivatives, which are structurally analogous to the core topic, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines [1]

Compound/DerivativeCell LineIC50 (µM)
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)
2-phenylquinolin-4-amineHT-29 (Colon)8.12
2,8-bis(trifluoromethyl)-4-substituted quinolines (5a)HL-60 (Leukemia)19.88
2,8-bis(trifluoromethyl)-4-substituted quinolines (5g)U937 (Lymphoma)43.95
Dihydroquinoline derivative (11)T47D (Breast)2.20
Dihydroquinoline derivative (11)MCF-7 (Breast)3.03
Dihydroquinoline derivative (11)MDA-MB-231 (Breast)11.90

Table 2: Kinase Inhibitory Activity of Representative Quinoline and Quinazoline Analogs [2]

Compound/DerivativeTarget KinaseIC50 (µM)
Quinolinone derivative (4j)EGFR0.07 x 10⁻³
Quinolinone derivative (4b)EGFR0.11 x 10⁻³
Quinolinone derivative (4j)HER-20.17 x 10⁻³
Quinolinone derivative (4j)PDGFR-β0.07 x 10⁻³
Isatin-quinoline derivative (13)VEGFR-20.069
Isatin-quinoline derivative (14)VEGFR-20.086

Signaling Pathways and Mechanism of Action

The anticancer effects of these quinoline derivatives are largely mediated through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The EGFR and VEGFR signaling pathways are primary targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth and division.[3] Quinoline-based inhibitors often act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR blocks this process, thereby starving the tumor of essential nutrients and oxygen.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability AKT AKT PI3K->AKT Endothelial_Cell_Proliferation Endothelial Cell Proliferation AKT->Endothelial_Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell_Proliferation

Caption: Key downstream pathways of VEGFR signaling involved in angiogenesis.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: [6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol for EGFR/VEGFR2 Kinase Assay: [4][7]

  • Reagents: Recombinant human EGFR or VEGFR2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a luciferase-based reaction where the light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Compound Dilutions start->prepare_reagents setup_reaction Set up Reaction in Plate prepare_reagents->setup_reaction initiate_reaction Initiate with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_and_detect Stop Reaction and Detect ADP (e.g., ADP-Glo) incubate->stop_and_detect read_luminescence Read Luminescence stop_and_detect->read_luminescence analyze Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound derivatives and their analogs represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. Their ability to inhibit key oncogenic signaling pathways, particularly those mediated by EGFR and VEGFR, underscores their therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising molecules for clinical applications. Future work should focus on elucidating the structure-activity relationships, improving pharmacokinetic profiles, and conducting in vivo efficacy studies to translate these findings into novel cancer therapies.

References

Spectroscopic Analysis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS No. 214476-08-1), a key intermediate in the synthesis of tyrosine kinase inhibiting antitumor agents.[1] Due to the limited availability of published experimental spectra for this specific compound, this document outlines detailed, generalized protocols for its full spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it presents a predictive analysis of the expected spectroscopic data based on the known effects of its functional groups on the quinoline scaffold, drawing from data on analogous structures. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel quinoline derivatives.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural complexity and the presence of multiple functional groups—a cyano group, an ethoxy group, a hydroxyl group, and a nitro group—necessitate a thorough spectroscopic analysis for unambiguous identification and quality control. Quinoline and its derivatives are known to exhibit a wide range of biological activities, and understanding their structural and electronic properties through spectroscopy is crucial for the development of new therapeutic agents.

This guide provides a framework for the complete spectroscopic characterization of this molecule, offering detailed experimental protocols and expected data based on the analysis of structurally related compounds.

Predicted Spectroscopic Data

While experimental data for this compound is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Key FeaturesRationale / Comparison to Similar Compounds
¹H NMR - Aromatic protons (H-2, H-5, H-8) with distinct chemical shifts. - Singlet for the H-5 proton. - Singlet for the H-8 proton. - Quartet and triplet for the ethoxy group protons. - Broad singlet for the hydroxyl proton.The chemical shifts will be influenced by the electron-withdrawing nitro and cyano groups and the electron-donating ethoxy and hydroxyl groups. The positions of protons on the quinoline ring will be shifted compared to unsubstituted quinoline.[2]
¹³C NMR - Resonances for 12 unique carbon atoms. - Quaternary carbon signals for C-3, C-4, C-6, C-7, C-4a, and C-8a. - Signal for the cyano carbon. - Signals for the ethoxy group carbons.The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The nitro group will cause a downfield shift for the carbon it is attached to (C-6), while the hydroxyl and ethoxy groups will cause upfield shifts for their attached carbons (C-4 and C-7, respectively).
IR Spectroscopy - O-H stretching band (broad, ~3400 cm⁻¹). - C≡N stretching band (~2220 cm⁻¹). - N-O stretching bands for the nitro group (~1530 and 1350 cm⁻¹). - C-O stretching bands for the ethoxy group (~1250 cm⁻¹). - Aromatic C=C and C=N stretching bands (1600-1450 cm⁻¹).Based on the vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline, the characteristic peaks for the cyano and hydroxyl groups are expected in these regions.[3] The nitro and ethoxy groups will also show characteristic absorption bands.
UV-Vis Spectroscopy - Multiple absorption bands in the UV-Vis region.Nitroquinoline derivatives typically exhibit strong absorption in the UV region.[4][5] The extended conjugation and the presence of auxochromic (OH, OEt) and chromophoric (NO₂, CN) groups are expected to result in a complex spectrum with multiple maxima.
Mass Spectrometry - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 259.22 g/mol .[6] - Fragmentation patterns showing loss of ethoxy, nitro, and cyano groups.High-resolution mass spectrometry will confirm the elemental composition. The fragmentation pattern will be indicative of the substituent groups on the quinoline core.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the number and connectivity of protons and carbons.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and correct the baseline.

    • Reference the chemical shifts to TMS.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Spectrum Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

    • Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

  • Spectrum Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of 200-800 nm.

    • First, record a baseline with the solvent-filled cuvettes in both beams.

    • Then, record the spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as needed for the specific ionization technique.

  • Spectrum Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Purification->IR Functional Group Identification UV_Vis UV-Vis Purification->UV_Vis Electronic Properties MS HRMS Purification->MS Molecular Weight & Formula Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis MS Mass Spectrometry Compound->MS Structure Molecular Structure & Connectivity NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Electronic_Transitions Electronic Transitions & Conjugation UV_Vis->Electronic_Transitions Molecular_Formula Molecular Weight & Elemental Formula MS->Molecular_Formula Structure->Functional_Groups Structure->Electronic_Transitions Structure->Molecular_Formula

Caption: Relationship between spectroscopic techniques and derived information.

Conclusion

The spectroscopic characterization of this compound is essential for its application in pharmaceutical research and development. While direct experimental data is scarce, this guide provides a robust framework for its analysis. By following the detailed protocols for NMR, IR, UV-Vis, and Mass Spectrometry, and by leveraging the predictive data based on analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The provided workflows and logical diagrams serve as a visual aid to the systematic process of spectroscopic analysis.

References

The Quinoline Scaffold: A Technical Guide to Tyrosine Kinase Inhibition Utilizing 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential for quinoline-based compounds as tyrosine kinase inhibitors. Direct experimental data, including quantitative inhibitory concentrations (IC50 values) and specific signaling pathway modulation for the compound 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline , is not extensively available in the public scientific literature. This compound is noted as a reagent used in the preparation of antitumor agents with tyrosine kinase inhibiting properties. Therefore, this guide will focus on the well-documented activities of structurally related quinoline and quinazoline derivatives to provide a comprehensive technical framework for researchers, scientists, and drug development professionals.

Introduction to Quinoline-Based Tyrosine Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of functional groups that can interact with the ATP-binding pocket of protein kinases.[1][2] Dysregulation of protein tyrosine kinases—enzymes that catalyze the phosphorylation of tyrosine residues in proteins—is a hallmark of many cancers and other proliferative diseases.[3] This makes them critical targets for drug development.

Derivatives of the 3-quinolinecarbonitrile scaffold, in particular, have shown significant promise as potent inhibitors of several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Janus kinases (JAKs).[3][4] Modifications at the C-4 and C-7 positions of the quinoline ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

Quantitative Data on Representative Quinoline-Based Inhibitors

While specific data for this compound is unavailable, the following tables summarize the inhibitory activities of closely related 4-anilino-3-quinolinecarbonitrile and quinazoline analogues against key tyrosine kinase targets. This data is presented to illustrate the potential of this chemical class.

Table 1: Inhibitory Activity of 4-Anilino-3-quinolinecarbonitrile Derivatives against Src Kinase
Compound IDC-4 Anilino SubstitutionC-7 SubstitutionSrc Enzymatic IC50 (nM)Cellular Proliferation IC50 (nM)
1a 2,4-dichloro6,7-dimethoxy30-
1c 2,4-dichloro-5-methoxy6,7-dimethoxy--
2c 2,4-dichloro-5-methoxy3-(morpholin-4-yl)propoxy-71-160
31a -3-(4-methylpiperazin-1-yl)propoxy1.2100

Data sourced from studies on 4-phenylamino-3-quinolinecarbonitriles.[4][5][6]

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR
Compound ClassRepresentative CompoundEGFR Kinase IC50 (nM)Notes
Semicarbazone Fused QuinazolineCompound 1i0.05Potent inhibitor against multiple cancer cell lines.[7][8]
Alkoxyalkane Chain at C-7Compound 20.76Modification of the C-7 position enhances activity.[8]
2,3-dihydro-indolequinoline CoreCompound 33Demonstrates strong antiproliferative activity.[8]
2-((benzyl)amino)-quinazolin-4(1H)-oneCompound 8b1.37Shows high potency against EGFR-TK.[8]

Data compiled from various studies on quinazoline-based EGFR inhibitors.[7][8][9]

Signaling Pathways and Mechanisms of Action

Quinoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This action blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[10] Inhibition of EGFR blocks these cascades.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor 3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline Derivative Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Generalized EGFR signaling pathway and point of inhibition.

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, growth, and motility.[4] Overexpression and hyperactivity of Src are common in many cancers, contributing to metastasis.[4] Inhibitors targeting Src can disrupt these oncogenic processes.

Janus Kinase (JAK) Signaling

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating hematopoiesis and immune responses.[11] Mutations, such as the JAK2 V617F mutation, lead to constitutive activation of the pathway, driving myeloproliferative neoplasms (MPNs).[12] JAK2 inhibitors are designed to block this aberrant signaling.

Experimental Protocols

Detailed methodologies are essential for the evaluation of potential tyrosine kinase inhibitors. Below are generalized protocols for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, Src)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Substrate peptide specific to the kinase

  • ATP solution

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: To each well of the microplate, add:

    • Kinase solution

    • Substrate peptide solution

    • Test compound dilution (or DMSO for control wells)

  • Initiation: Add ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_cmpd Prepare Serial Dilutions of Test Compound start->prep_cmpd add_reagents Add Kinase, Substrate, and Compound to Plate prep_cmpd->add_reagents initiate Initiate Reaction with ATP add_reagents->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate add_detect Add Luminescent ATP Detection Reagent incubate->add_detect measure Measure Luminescence add_detect->measure Incubate 10 min analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound

  • Ligand for receptor stimulation (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Stimulation: Add the appropriate ligand (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes) to stimulate the kinase, except for the unstimulated control wells.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion

The 3-quinolinecarbonitrile framework represents a highly versatile and potent scaffold for the development of tyrosine kinase inhibitors. While specific biological data on this compound remains to be published, the extensive research on related analogues targeting key oncogenic kinases like EGFR and Src provides a strong rationale for its investigation. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this and similar quinoline-based compounds. Future work should focus on the synthesis and systematic evaluation of derivatives of this scaffold to delineate their specific kinase inhibitory profiles and mechanisms of action.

References

An In-depth Technical Guide to 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: From Discovery to its Role in Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS No. 214476-08-1). Initially developed as a chemical intermediate, this quinoline derivative has emerged as a critical building block in the synthesis of potent tyrosine kinase inhibitors, most notably the irreversible ErbB family inhibitor, Neratinib. This document details the seminal synthesis as described in the patent literature, explores the broader history of quinoline-based kinase inhibitors, and discusses the putative mechanism of action. Experimental protocols, quantitative data on related compounds, and visualizations of key signaling pathways are provided to support further research and development in the field of oncology.

Introduction: The Rise of Quinoline Scaffolds in Kinase Inhibition

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline-based molecules have gained significant prominence as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the quinoline core has proven to be a versatile template for designing potent and selective ATP-competitive inhibitors.[3][5]

The journey of quinoline-based kinase inhibitors has seen several notable successes, with compounds like Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases) receiving FDA approval for the treatment of various cancers.[1] A significant breakthrough in this class of compounds was the development of 4-anilinoquinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key member of the ErbB family of receptor tyrosine kinases.[6] The discovery that 4-anilinoquinazolines could effectively inhibit EGFR tyrosine kinase activity paved the way for the exploration of related heterocyclic systems, including the 4-anilinoquinolines.[7] These efforts culminated in the development of Neratinib, an irreversible pan-ErbB inhibitor that utilizes a 4-anilino-3-cyanoquinoline core.

This guide focuses on a key precursor in the synthesis of such inhibitors: this compound. Its discovery and development are intrinsically linked to the quest for novel and effective tyrosine kinase inhibitors.

Discovery and History of this compound

The first documented synthesis of this compound is detailed in U.S. Patent 6,002,008 A, filed by American Cyanamid Company. This patent, centered on substituted 3-cyano quinolines as protein tyrosine kinase inhibitors, laid the groundwork for the development of a new class of anticancer agents. The invention of this molecule was not an isolated event but rather a strategic step in the broader effort to identify novel scaffolds for kinase inhibition.

The significance of this compound lies in its role as a key intermediate in the synthesis of the FDA-approved drug Neratinib (HKI-272). Neratinib is a potent, irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). The core structure of Neratinib is built upon the 4-anilino-3-cyanoquinoline scaffold, for which this compound serves as a foundational precursor. The ethoxy group at the 7-position and the cyano group at the 3-position are crucial for the molecule's interaction with the ATP-binding pocket of the target kinases.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
CAS Number 214476-08-1

Experimental Protocols

The following experimental protocol for the synthesis of this compound is adapted from the procedure described in U.S. Patent 6,002,008 A.

Synthesis of this compound

Materials:

  • 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile

  • Trifluoroacetic anhydride

  • Ammonium nitrate

  • Water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Equipment for reduced pressure evaporation

  • Filtration apparatus

Procedure:

  • A suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in trifluoroacetic anhydride (75 ml) is prepared in a suitable reaction vessel.

  • Ammonium nitrate (5.5 g, 69 mmol) is added to the suspension over a period of 6 hours at room temperature with continuous stirring.

  • Following the complete addition of ammonium nitrate, the excess trifluoroacetic anhydride is removed under reduced pressure at 45°C.

  • The resulting residue is stirred with 300 ml of water.

  • The solid product is collected by filtration.

Note: This protocol is based on the patent literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling the reagents.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known kinase inhibitors suggests potential intrinsic biological activity. The broader class of 4-anilinoquinolines, for which this compound is a precursor, are known to be potent inhibitors of receptor tyrosine kinases, particularly those of the ErbB family.[6]

The mechanism of action of 4-anilinoquinoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The quinoline scaffold mimics the adenine ring of ATP, while the anilino side chain extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The cyano group at the 3-position is often crucial for interaction with key residues in the ATP-binding cleft.

The following diagram illustrates the general mechanism of action of quinoline-based tyrosine kinase inhibitors targeting the EGFR signaling pathway.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphorylation Inhibitor Quinoline Inhibitor Inhibitor->EGFR Competitive Inhibition

Caption: General mechanism of EGFR inhibition by quinoline-based compounds.

While specific IC₅₀ values for this compound are not widely reported, the inhibitory activities of related 4-anilinoquinoline and 4-anilinoquinazoline derivatives against EGFR are well-documented and provide a valuable reference.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline/Quinoline Derivatives against EGFR

Compound ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)
4-AnilinoquinazolineGefitinibEGFR2-37
4-AnilinoquinazolineErlotinibEGFR2
4-AnilinoquinolineNeratinibEGFR/HER259/92

Note: The data presented are for illustrative purposes and are derived from various sources in the scientific literature.

Role in Drug Development

The primary importance of this compound in drug development is its function as a key starting material for the synthesis of Neratinib. The synthetic route to Neratinib typically involves the conversion of the 4-hydroxy group to a leaving group (e.g., chlorine), followed by nucleophilic aromatic substitution with the appropriate aniline derivative. The nitro group at the 6-position is subsequently reduced to an amine, which is then further functionalized to complete the synthesis of the final drug molecule.

The following diagram illustrates a simplified workflow for the synthesis of a 4-anilinoquinoline kinase inhibitor from this compound.

Synthesis_Workflow Start This compound Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (with substituted aniline) Intermediate1->Step2 Intermediate2 4-Anilino-3-cyano-7-ethoxy-6-nitroquinoline Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Intermediate3 6-Amino-4-anilino-3-cyano-7-ethoxyquinoline Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Final Kinase Inhibitor (e.g., Neratinib) Step4->FinalProduct

Caption: Simplified synthetic workflow to a 4-anilinoquinoline kinase inhibitor.

Future Perspectives

The discovery and utilization of this compound underscore the importance of strategic molecular design in drug discovery. While this compound has proven its value as a synthetic intermediate, further investigation into its own potential biological activities could be warranted. Moreover, the exploration of novel derivatives based on this scaffold may lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued interest in quinoline-based structures as anticancer agents ensures that the legacy of this seemingly simple intermediate will continue to influence the development of next-generation targeted therapies.

Conclusion

This compound, born from the pursuit of novel tyrosine kinase inhibitors, holds a significant place in the history of modern anticancer drug development. Its role as a key intermediate in the synthesis of Neratinib highlights the critical interplay between synthetic chemistry and medicinal chemistry. This technical guide has provided a detailed account of its discovery, a practical synthetic protocol, and an exploration of its biological context, offering a valuable resource for researchers dedicated to advancing the field of oncology. The foundational knowledge of such key intermediates is paramount for the continued innovation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific experimental data on the biological activity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in cancer cell lines is not publicly available. The following application notes, protocols, and data are presented as a representative example based on the known activities of structurally related quinoline-based compounds, which are often investigated as tyrosine kinase inhibitors.[1][2][3] This document is intended to serve as a template and guide for researchers exploring the potential anti-cancer effects of novel quinoline derivatives.

Introduction

This compound is a quinoline derivative with structural features suggesting potential utility as an anti-cancer agent. The quinoline scaffold is a core component of numerous approved and investigational drugs, including several tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][4] The nitro group and cyano substituents on the quinoline ring may contribute to its biological activity, potentially through mechanisms such as the induction of oxidative stress or inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6] These application notes provide a hypothetical framework for evaluating the anti-cancer properties of this compound in various cancer cell lines.

Hypothetical Anti-Cancer Activity Data

The following tables summarize hypothetical quantitative data for the anti-proliferative and pro-apoptotic effects of this compound across a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM) after 72h Treatment
A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Cancer (ER+)12.2
MDA-MB-231Triple-Negative Breast Cancer7.8
HCT116Colorectal Carcinoma15.4
U-87 MGGlioblastoma9.1

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (24h Treatment)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Vehicle Control)4.2
518.5
1035.7
2058.9

Experimental Protocols

Below are detailed protocols for key experiments to assess the anti-cancer activity of this compound.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of the compound on key signaling proteins.

  • Materials:

    • Treated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations

Hypothetical Mechanism of Action Workflow

G cluster_0 Cellular Treatment and Lysis cluster_1 Downstream Analysis Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis MTT Assay MTT Assay Compound Treatment->MTT Assay Measure Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Quantify Apoptosis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Analyze Protein Expression

Caption: Experimental workflow for evaluating the anti-cancer effects of a novel compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade cluster_outcome Cellular Response Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 3-Cyano-7-ethoxy-4- hydroxy-6-nitroquinoline Compound->EGFR Inhibition Apoptosis Apoptosis Compound->Apoptosis Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

References

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous kinase inhibitors used in oncology and other therapeutic areas. The quinoline core acts as a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase active site. The specific functionalization of the quinoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a quinoline derivative identified as a reagent for the preparation of tyrosine kinase inhibiting antitumor agents.[1] Its structural features suggest potential inhibitory activity against key receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.

This document provides detailed application notes and protocols for the utilization of this compound in biochemical kinase assays. Furthermore, the inherent fluorescent potential of the 3-cyano-4-hydroxyquinoline core suggests its utility as a probe in fluorescence-based assay formats. A structurally related compound, 3-cyano-7-ethoxycoumarin, is a known fluorescent substrate with excitation and emission wavelengths of 408 nm and 455 nm, respectively.

Potential Molecular Targets and Signaling Pathways

The this compound scaffold is predicted to target ATP-binding sites of protein kinases. Based on the extensive research on similar quinoline-based inhibitors, primary targets are likely to include receptor tyrosine kinases involved in oncogenic signaling.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation. Its signaling cascade, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, is frequently dysregulated in various cancers.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis Inhibitor 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Inhibitor->VEGFR2

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables illustrate how to present quantitative data from kinase inhibition assays. The values provided are hypothetical and for illustrative purposes only.

Table 1: Inhibitory Activity (IC50) of this compound against various kinases.

Target KinaseIC50 (nM)Assay Method
EGFR15ADP-Glo™
VEGFR235Z'-LYTE™
HER280ADP-Glo™
SRC250Fluorescence Polarization
ABL1>1000ADP-Glo™

Table 2: Assay Performance Metrics.

Assay TypeTarget KinaseZ' FactorSignal-to-Background (S/B) Ratio
ADP-Glo™EGFR0.85150
Z'-LYTE™VEGFR20.7810
Fluorescence PolarizationSRC0.815

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against EGFR and VEGFR2. These protocols are based on commercially available assay platforms and can be adapted for other tyrosine kinases.

Protocol 1: EGFR Inhibition Assay using ADP-Glo™ Technology

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • This compound

  • Recombinant Human EGFR Kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase buffer with a final DMSO concentration of 1%.

  • Reaction Setup:

    • Add 1 µL of the compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a master mix containing kinase buffer, EGFR enzyme (e.g., 2-5 ng/well), and substrate (e.g., 0.2 µg/µL).

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare a separate ATP solution in kinase buffer (final concentration in reaction e.g., 10-50 µM).

  • Initiate Reaction: Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

ADP_Glo_Workflow start Start prep_compound Prepare Compound Dilutions (1 µL/well) start->prep_compound add_enzyme Add Enzyme/Substrate Mix (2 µL/well) prep_compound->add_enzyme add_atp Initiate with ATP (2 µL/well) add_enzyme->add_atp incubate_reaction Incubate (60 min, RT) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (5 µL/well) incubate_reaction->add_adpglo incubate_stop Incubate (40 min, RT) add_adpglo->incubate_stop add_detection Add Kinase Detection Reagent (10 µL/well) incubate_stop->add_detection incubate_signal Incubate (30 min, RT) add_detection->incubate_signal read_luminescence Measure Luminescence incubate_signal->read_luminescence end End read_luminescence->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: VEGFR2 Inhibition Assay using Z'-LYTE™ FRET Technology

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) based method to measure kinase activity.

Materials:

  • This compound

  • Recombinant Human VEGFR2 (KDR) Kinase

  • Z'-LYTE™ Kinase Assay Kit - Tyr Peptide (Thermo Fisher Scientific)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • DMSO

  • Black, 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer with 1% DMSO as described in Protocol 1.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or controls to the wells.

    • Prepare a 4X Peptide/Kinase Mixture containing the VEGFR2 enzyme and the specific Tyr FRET-peptide substrate in kinase buffer.

    • Add 2.5 µL of the Peptide/Kinase Mixture to each well.

    • Prepare a 4X ATP solution in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of the 4X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Develop Reaction: Add 2.5 µL of the Development Reagent to each well.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the fluorescence using a FRET-capable plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Data Analysis: Calculate the Emission Ratio (445 nm / 520 nm) and then the percent inhibition based on the controls. Determine the IC50 value.

ZLYTE_Workflow start Start prep_compound Prepare Compound Dilutions (2.5 µL/well) start->prep_compound add_enzyme_peptide Add Kinase/FRET-Peptide Mix (2.5 µL/well) prep_compound->add_enzyme_peptide add_atp Initiate with ATP (2.5 µL/well) add_enzyme_peptide->add_atp incubate_reaction Incubate (60 min, RT) add_atp->incubate_reaction add_development Add Development Reagent (2.5 µL/well) incubate_reaction->add_development incubate_develop Incubate (60 min, RT) add_development->incubate_develop read_fret Measure FRET Signal (Ex: 400nm, Em: 445/520nm) incubate_develop->read_fret end End read_fret->end

References

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a novel synthetic compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in oncology research due to their diverse mechanisms of action and potential as anti-cancer agents. Structurally related nitroquinoline compounds have demonstrated efficacy by inducing oxidative stress, promoting apoptosis, and modulating key signaling pathways essential for cancer cell proliferation and survival. These application notes provide a comprehensive overview of the proposed mechanisms of action and detailed protocols for the evaluation of this compound in preclinical in vivo tumor models.

Proposed Mechanism of Action

While direct mechanistic studies on this compound are emerging, its structural features suggest a multi-faceted approach to tumor inhibition. The presence of the nitro group is hypothesized to contribute to the generation of reactive oxygen species (ROS) within the tumor microenvironment, leading to oxidative stress and subsequent apoptosis. Furthermore, the quinoline core is a well-established scaffold for the development of kinase inhibitors. It is proposed that this compound may target key kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

putative_mechanism_of_action Putative Mechanism of Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Tumor-Level Outcome Compound This compound ROS Increased ROS Compound->ROS Kinase Kinase Inhibition (e.g., PI3K, MAPK) Compound->Kinase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Kinase->Apoptosis promotion Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest promotion Proliferation Decreased Proliferation Kinase->Proliferation inhibition Oxidative_Stress->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Proliferation->Tumor_Growth_Inhibition

Caption: Putative mechanism of action for this compound.

In Vivo Efficacy Data (Hypothetical)

The following tables represent the type of quantitative data that would be collected from in vivo studies to evaluate the efficacy of this compound.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-Oral1500 ± 2500
Compound A25Oral950 ± 18036.7
Compound A50Oral500 ± 12066.7
Positive Control10IV400 ± 10073.3

Table 2: Body Weight and General Health Monitoring

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21Observable Signs of Toxicity
Vehicle Control-+5.2None
Compound A25+4.8None
Compound A50-2.1Mild lethargy
Positive Control10-8.5Significant weight loss, ruffled fur

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model in Nude Mice

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
  • Harvest cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.
  • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.

2. Animal Acclimatization and Grouping:

  • Allow mice to acclimatize for one week.
  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

3. Compound Formulation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
  • Administer the compound and vehicle control orally via gavage once daily for 21 days.
  • The positive control group is treated with a standard-of-care chemotherapeutic agent.

4. Data Collection:

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width²)/2.
  • Monitor body weight and general health of the animals daily.

5. Endpoint and Tissue Collection:

  • At the end of the treatment period, euthanize the mice.
  • Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry and snap-freeze the remainder for molecular analysis.

A[label="Cell Culture"]; B[label="Subcutaneous Implantation\nin Nude Mice"]; C [label="Tumor Growth to\n100-150 mm³"]; D [label="Randomization into\nTreatment Groups"]; E [label="Daily Dosing\n(21 days)"]; F [label="Tumor & Body Weight\nMeasurements"]; G [label="Euthanasia & \nTissue Collection"]; H [label="Data Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F [style=dashed]; F -> E [style=dashed]; E -> G; G -> H; }

Caption: Workflow for a typical in vivo xenograft study.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

This protocol is for the analysis of biomarkers in tumor tissue collected from the in vivo study.

1. Tissue Preparation:

  • Paraffin-embed and section the formalin-fixed tumor tissues (4-5 µm thickness).
  • Deparaffinize and rehydrate the tissue sections.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a suitable blocking serum.
  • Incubate with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-Akt for pathway analysis) overnight at 4°C.
  • Incubate with a biotinylated secondary antibody.
  • Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
  • Develop the signal with a DAB substrate kit.
  • Counterstain with hematoxylin.

4. Imaging and Analysis:

  • Dehydrate and mount the slides.
  • Capture images using a light microscope.
  • Quantify the staining intensity and percentage of positive cells using image analysis software.

Safety and Toxicology Considerations

Preliminary toxicological assessments are crucial. Based on studies of related quinoline compounds, potential toxicities could include effects on the liver and gastrointestinal tract. Acute and sub-chronic toxicity studies in rodents should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organs of toxicity.

Conclusion

This compound represents a promising candidate for further preclinical development as an anti-cancer therapeutic. The provided protocols offer a standardized framework for the in vivo evaluation of its efficacy and mechanism of action. Careful consideration of its pharmacokinetic and toxicological profile will be essential for its successful translation.

Application Notes and Protocols for the Development of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline as an Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of angiogenesis and a prominent target for anti-cancer therapies. Quinoline derivatives have emerged as a promising class of small molecule inhibitors targeting various protein kinases, including VEGFR-2. This document provides detailed application notes and experimental protocols for the investigation of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline as a potential anti-angiogenic agent. While specific quantitative data for this compound is not publicly available, the following protocols and representative data for analogous quinoline derivatives offer a comprehensive framework for its evaluation.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound is hypothesized to exert its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this quinoline derivative can suppress these critical steps in angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR p70s6k p70S6K mTOR->p70s6k Proliferation Cell Proliferation & Survival p70s6k->Proliferation Quinoline 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Quinoline->VEGFR2 Inhibition

Figure 1: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Data Presentation: Representative Anti-Angiogenic Activity of Quinoline Derivatives

The following tables summarize representative data from studies on structurally related quinoline and quinazoline derivatives, illustrating the expected range of activity for novel anti-angiogenic compounds.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Quinazoline 11dVEGFR-25490Semaxanib290
Quinoline 9VEGFR-298.53Sorafenib53.65
Quinoline 13VEGFR-269.11Sorafenib53.65
Quinoline 14VEGFR-285.89Sorafenib53.65

Data is illustrative and sourced from analogous compounds to provide a comparative baseline.

Table 2: Anti-proliferative Activity of Representative Quinoline Derivatives Against HUVECs and Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
Quinazoline 11dHepG-2MTT10.3
Quinoline 14Caco-2MTT5.7
Quinoline 13Caco-2MTT9.3
Quinoline 7Caco-2MTT93.5

Data is illustrative and sourced from analogous compounds to provide a comparative baseline.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound as an anti-angiogenic agent.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis of 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Purification Purification & Characterization (NMR, MS) Synthesis->Purification VEGFR2_Assay VEGFR-2 Kinase Inhibition Assay Purification->VEGFR2_Assay Proliferation_Assay HUVEC Proliferation Assay (MTT) VEGFR2_Assay->Proliferation_Assay Migration_Assay HUVEC Migration (Wound Healing) Proliferation_Assay->Migration_Assay Tube_Formation HUVEC Tube Formation Assay Migration_Assay->Tube_Formation CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM_Assay Matrigel_Plug Matrigel Plug Assay (Mouse) CAM_Assay->Matrigel_Plug

Figure 2: Overall experimental workflow for evaluation.
Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for analogous quinolone synthesis.

Materials:

  • 4-Ethoxy-3-nitroaniline

  • Diethyl 2-cyano-3-oxobutanedioate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-Ethoxy-3-nitroaniline and diethyl 2-cyano-3-oxobutanedioate in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Add the resulting crude product to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinolone ring.

  • Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. The product should precipitate out of the diphenyl ether. Collect the solid product by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove residual diphenyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Treat the cells with serial dilutions of the test compound in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A only).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.

HUVEC Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compound on endothelial cell migration.

Materials:

  • HUVECs

  • EGM-2 medium

  • Test compound

  • 6-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Grow HUVECs to a confluent monolayer in 6-well plates.

  • Create a linear "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium containing different concentrations of the test compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours) using a microscope.

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of the compound on blood vessel formation.

Materials:

  • Fertilized chicken eggs

  • Test compound formulated for in vivo application (e.g., in a sterile solution or on a carrier disk)

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On embryonic day 8, place a sterile carrier disk (e.g., filter paper or a small silicone ring) soaked with the test compound or vehicle control onto the CAM.

  • Reseal the window and continue incubation.

  • On embryonic day 12, open the window and observe the CAM under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessel branches converging towards the carrier disk.

  • Calculate the percentage of inhibition of angiogenesis compared to the vehicle control.

Conclusion

The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of this compound as a novel anti-angiogenic agent. By systematically assessing its synthesis, in vitro activity against its putative target VEGFR-2, and its effects on key endothelial cell functions, researchers can effectively determine its potential for further development as an anti-cancer therapeutic. The in vivo assays will provide crucial validation of its anti-angiogenic efficacy in a physiological context.

Application Notes and Protocols: 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline as a Fluorescent Probe for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a cell-permeable fluorescent probe designed for the selective detection of nitroreductase (NTR) activity. The presence of a nitro group at the 6-position of the quinoline ring quenches the intrinsic fluorescence of the fluorophore. In the presence of nitroreductase, which is significantly upregulated in hypoxic environments characteristic of solid tumors and certain bacteria, the nitro group is reduced to an amino group. This conversion restores the fluorescence of the molecule, providing a direct and quantifiable measure of nitroreductase activity. This probe offers a valuable tool for studying hypoxic conditions in cancer cells, screening for nitroreductase inhibitors, and potentially for the diagnosis and imaging of hypoxic tumors.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of the this compound probe and its reduced amino-form. This data is representative of quinoline-based fluorescent probes and provides a baseline for experimental design.

PropertyThis compound (Probe)3-Amino-7-ethoxy-4-hydroxy-6-cyanoquinoline (Product)Reference
Molecular Formula C₁₂H₉N₃O₄C₁₂H₁₁N₃O₂[1]
Molecular Weight 259.22 g/mol 229.23 g/mol [1]
Excitation Wavelength (λex) ~410 nm~485 nm[2][3]
Emission Wavelength (λem) Weak to no emission~535 nm[2][3]
Stokes Shift N/A~50 nm[2][3]
Quantum Yield (Φ) < 0.01~0.45[2][3]
Appearance Pale yellow solidYellow-green solidN/A
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMFN/A

Mechanism of Action and Signaling Pathway

The detection mechanism relies on the specific enzymatic reduction of the nitro group by nitroreductase. This process is a "turn-on" fluorescence response, where the non-fluorescent probe is converted into a highly fluorescent product.

G Mechanism of Action Probe This compound (Non-fluorescent) Product 3-Amino-7-ethoxy-4-hydroxy-6-cyanoquinoline (Fluorescent) Probe->Product Reduction NTR Nitroreductase (NTR) (Upregulated in Hypoxia) NTR->Product NADH NADH NADH->NTR NADP NAD+ NADH->NADP Oxidation

Caption: Enzymatic activation of the fluorescent probe by nitroreductase.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in cell-based assays. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In Vitro Detection of Nitroreductase Activity

This protocol describes the use of the probe to measure the activity of purified nitroreductase in a cell-free system.

Materials:

  • This compound probe

  • Purified nitroreductase enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Stock Solution: Prepare a 10 mM stock solution of the probe in DMSO. Store at -20°C, protected from light.

  • Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in PBS.

  • Reaction Mixture: In a 96-well plate, prepare the following reaction mixture:

    • PBS (to a final volume of 200 µL)

    • Purified nitroreductase (various concentrations)

    • NADH (final concentration 200 µM)

  • Initiate Reaction: Add the probe working solution to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Imaging of Hypoxia in Live Cells

This protocol details the application of the probe for visualizing nitroreductase activity in cultured cells under normoxic and hypoxic conditions.

Materials:

  • This compound probe

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Hypoxia chamber or incubator with adjustable O₂ levels

  • Confocal microscope

  • Hoechst 33342 or DAPI for nuclear staining (optional)

Experimental Workflow:

G Live Cell Imaging Workflow cluster_0 Cell Culture cluster_1 Hypoxia Induction cluster_2 Probe Incubation A Seed cells on glass-bottom dishes B Culture for 24h A->B C Incubate under hypoxic conditions (1% O₂) B->C D Normoxic control (21% O₂) B->D E Add probe (10 µM) to culture medium C->E D->E F Incubate for 30-60 min E->F G Wash cells with PBS F->G H Image with confocal microscope G->H

Caption: Workflow for live-cell imaging of hypoxia-induced nitroreductase activity.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Hypoxia Induction: Place one set of dishes in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Maintain a control set under normoxic conditions (21% O₂, 5% CO₂).

  • Probe Loading: Add the this compound probe to the cell culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength of ~488 nm and collect emission between 510-560 nm. If using a nuclear counterstain, use the appropriate filter sets (e.g., DAPI channel).

Data Analysis and Interpretation

The fluorescence intensity directly correlates with the level of nitroreductase activity. For quantitative analysis, the average fluorescence intensity of cells can be measured using image analysis software (e.g., ImageJ, CellProfiler). A significant increase in fluorescence in hypoxic cells compared to normoxic cells indicates the successful detection of upregulated nitroreductase activity.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of unbound probeIncrease the number of washing steps or the volume of PBS.
Autofluorescence from cells or mediumImage an unstained control to determine the background level. Use a medium with low background fluorescence (e.g., phenol red-free medium).
Weak or no signal Low nitroreductase activity in the chosen cell lineUse a positive control cell line known to express high levels of nitroreductase. Increase the duration of hypoxia induction.
Probe degradationStore the probe stock solution protected from light at -20°C. Prepare fresh working solutions for each experiment.
Photobleaching Excessive laser power or exposure timeReduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed-cell imaging.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a quinoline derivative with potential applications in drug discovery and development. Its structural features, particularly the presence of a nitro group and a cyano group on the quinoline scaffold, suggest that it may exhibit a range of biological activities. Quinoline-based compounds are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This document provides detailed experimental protocols for investigating the biological effects of this compound, with a focus on its potential as an anti-cancer agent, particularly as a tyrosine kinase inhibitor.[4]

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

Based on its use as a reagent in the preparation of tyrosine kinase inhibiting antitumor agents, a primary hypothesis is that this compound acts by inhibiting the signaling of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway can block downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to reduced cancer cell growth and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Western_Blot_Workflow Start Cell Culture & Treatment Lysate Cell Lysis & Protein Quantification Start->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT, total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Application Notes and Protocols for High-Throughput Screening with 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a novel quinoline derivative. Given the limited specific data on this compound, the following sections outline generalized yet robust HTS methodologies commonly employed for quinoline-based compounds in drug discovery. These protocols are intended to serve as a comprehensive guide for evaluating its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.

Application Note 1: Kinase Inhibitor Screening

Quinoline scaffolds are prevalent in many kinase inhibitors. This application note describes a high-throughput screening approach to identify and characterize the inhibitory activity of this compound against a panel of protein kinases.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetIC50 (µM)Assay Type
EGFR0.85Fluorescence-Based
VEGFR21.20Fluorescence-Based
SRC5.60Fluorescence-Based
ABL1> 50Fluorescence-Based
CDK215.2Fluorescence-Based
Experimental Protocol: Fluorescence-Based Kinase Assay

This protocol outlines a universal, fluorescence-based assay for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1] This method is adaptable for HTS.

Principle:

The kinase reaction consumes ATP, producing ADP. A coupling enzyme mixture is used to convert ADP to a detectable signal. Pyruvate kinase converts ADP and phosphoenolpyruvate to ATP and pyruvate. Pyruvate oxidase then converts pyruvate, in the presence of phosphate and oxygen, to acetyl phosphate and hydrogen peroxide. Finally, horseradish peroxidase uses the hydrogen peroxide to oxidize a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured. The fluorescence intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • This compound (Test Compound)

  • Purified Kinase (e.g., EGFR)

  • Kinase Substrate (specific peptide for the kinase)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ADP Detection Reagent Kit (containing coupling enzymes and fluorescent probe)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence detection capabilities (Excitation: 530 nm, Emission: 590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 5 µL of the master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ADP detection reagent to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Kinase Inhibition Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates Compound 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline Compound->Receptor Inhibits ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Application Note 2: Anticancer Cell Viability Screening

The cytotoxic potential of novel chemical entities is a cornerstone of oncology drug discovery. This application note provides a protocol for assessing the effect of this compound on the viability of cancer cell lines using a luminescence-based HTS assay.

Data Presentation: Anticancer Activity Profile

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines. The IC50 values are presented below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma3.5
MCF-7Breast Adenocarcinoma7.8
HCT116Colorectal Carcinoma5.2
HeLaCervical Cancer11.4
HEK293Normal Kidney (control)> 100
Experimental Protocol: Luminescence-Based Cell Viability Assay (ATP Quantification)

This protocol describes a homogeneous method to determine the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[2]

Principle:

The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[3] A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects.

Materials:

  • This compound (Test Compound)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 2,000 cells/well) in complete medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium from a DMSO stock.

    • Add 10 µL of the diluted compound to the respective wells. Add medium with DMSO for negative controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the assay plate and the luminescent reagent to room temperature.

    • Add 25 µL of the luminescent reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated controls.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use non-linear regression (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Visualization: HTS Workflow for Cell Viability

hts_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed Cells in 384-well Plate B Incubate 24h A->B D Add Compound to Cells B->D C Prepare Compound Dilution Plate E Incubate 72h D->E F Add Luminescent Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H

Caption: A typical high-throughput screening workflow for cell viability.

Application Note 3: Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[4][5] Quinoline derivatives have a history as effective antimicrobials. This note details an HTS protocol to determine the minimum inhibitory concentration (MIC) of this compound.

Data Presentation: Antimicrobial Activity Profile

The antimicrobial efficacy of this compound was tested against a panel of pathogenic bacteria. The MIC values are summarized below.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive8
Bacillus subtilisPositive4
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Experimental Protocol: Broth Microdilution HTS Assay

This protocol is a standardized method for determining the MIC of an antimicrobial agent in a high-throughput format.

Principle:

The test compound is serially diluted in a 384-well plate containing microbial growth medium. A standardized inoculum of bacteria is added to each well. After incubation, bacterial growth is assessed by measuring the optical density (OD) or by using a metabolic indicator dye (e.g., resazurin). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.015% w/v)

  • Sterile 384-well microplates

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm and fluorescence.

Procedure:

  • Compound Plating:

    • Prepare a 2-fold serial dilution of the test compound in DMSO in a source plate.

    • Transfer 1 µL from the source plate to the corresponding wells of a 384-well assay plate. Include positive (no compound) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well of the assay plate.

    • Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Growth Determination:

    • Method A (Optical Density): Measure the absorbance at 600 nm (OD600).

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 2-4 hours, and then measure fluorescence (Ex: 560 nm, Em: 590 nm). A lack of color change (blue) or low fluorescence indicates inhibition.

  • MIC Determination:

    • The MIC is defined as the lowest compound concentration at which there is no visible growth, determined as a significant reduction in OD600 or the absence of resazurin reduction (blue wells).

Visualization: Logic for Antimicrobial Hit Identification

antimicrobial_logic Start Start HTS Screen Incubate Incubate Plate with Bacteria and Compound (18-24h) Start->Incubate Measure Measure Bacterial Growth (OD600 or Resazurin) Incubate->Measure Decision Growth Inhibited? Measure->Decision Hit Hit Identified (Determine MIC) Decision->Hit Yes NoHit No Hit (Growth Observed) Decision->NoHit No

Caption: Decision-making workflow for antimicrobial hit identification.

References

Application Notes and Protocols: 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS No. 214476-08-1) in drug discovery workflows, particularly in the context of developing novel anti-cancer therapeutics. This document outlines its potential as a key intermediate and scaffold for synthesizing targeted kinase inhibitors, supported by detailed experimental protocols and representative data from structurally similar compounds.

Introduction

This compound is a quinoline derivative that serves as a valuable building block in medicinal chemistry. The quinoline scaffold is a privileged structure in numerous clinically approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties. Specifically, the substitution pattern of this compound, featuring a cyano group at the 3-position, a hydroxy group at the 4-position, and a nitro group at the 6-position, suggests its potential as a precursor for potent enzyme inhibitors. Notably, it is recognized as a reagent used in the preparation of tyrosine kinase inhibiting antitumor agents.[1]

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-anilinoquinoline and related heterocyclic cores are known to be effective pharmacophores for ATP-competitive kinase inhibitors.

Chemical Properties

PropertyValue
CAS Number 214476-08-1
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Application in Drug Discovery: Tyrosine Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of tyrosine kinase inhibitors. The 4-hydroxy group can be converted to a 4-chloro group, which then serves as a reactive handle for nucleophilic aromatic substitution (SNAr) with various anilines. This modular synthesis allows for the creation of a library of 4-anilinoquinoline derivatives, which can be screened for inhibitory activity against a panel of kinases.

Representative Biological Activity of Structurally Related Quinoline-Based Kinase Inhibitors
Compound ClassTarget KinaseCell LineIC₅₀ (nM)Reference
Anilino-quinazolineEGFRN/A (Enzymatic Assay)0.025[2]
Fused Tricyclic QuinazolineEGFRN/A (Enzymatic Assay)0.008[2]
Methoxy Quinazoline Deriv.VEGFR2N/A (Enzymatic Assay)98.1[3]
Methoxy Quinazoline Deriv.EGFRN/A (Enzymatic Assay)106[3]
4-Anilino-6,7-dimethoxy quinazolineHCT116N/A (Cell-based Assay)Potent Activity[4]

Experimental Protocols

Synthesis of a Representative 4-Anilinoquinoline Kinase Inhibitor

This protocol describes a general two-step synthesis of a 4-anilinoquinoline derivative starting from this compound.

Step 1: Chlorination of this compound

G start This compound product1 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline start->product1 Reflux reagent1 Phosphorus oxychloride (POCl₃) reagent1->product1 G start 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline product1 4-(Substituted anilino)-3-cyano-7-ethoxy-6-nitroquinoline start->product1 reagent1 Substituted Aniline (e.g., 3-ethynylaniline) reagent1->product1 solvent Solvent (e.g., Isopropanol) solvent->product1 Reflux G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound Test Compound Dilutions incubate Incubate Compound + Enzyme compound->incubate enzyme EGFR Enzyme Solution enzyme->incubate substrate Substrate/ATP Solution initiate Initiate Reaction with Substrate/ATP substrate->initiate incubate->initiate reaction Incubate at 37°C initiate->reaction stop Stop Reaction reaction->stop detect Add Detection Reagent stop->detect read Measure Signal (Luminescence) detect->read G start Seed Cancer Cells in 96-well Plate treat Treat Cells with Test Compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

References

Application Notes and Protocols for the Quantification of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is critical for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and adaptable to various sample matrices.

Quantitative Data Summary

The expected performance characteristics of the described analytical methods are summarized in the table below. These values represent typical targets for method validation and may vary based on instrumentation and sample matrix.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 25 ng/mL0.05 - 1.0 ng/mL
Limit of Quantification (LOQ) 15 - 75 ng/mL0.15 - 3.0 ng/mL
Linearity (R²) ≥ 0.997≥ 0.999
Accuracy (% Recovery) 92 - 108%97 - 103%
Precision (%RSD) < 4%< 2%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quantification, purity analysis, and content uniformity testing where high sensitivity is not the primary requirement.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm (based on the chromophores present in the molecule)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent used for the working standards. For biological matrices, a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase will be necessary.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.997.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, high). The recovery should be within 92-108%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three concentration levels. The relative standard deviation (%RSD) should be < 4%.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples.

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 10.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (Q1) m/z 258.2 → Product ion (Q3) m/z [To be determined experimentally, but a likely fragmentation would be the loss of the nitro group, e.g., m/z 212.2]

    • Internal Standard (IS): A structurally similar compound with a different mass should be used.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

3. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations appropriate for LC-MS/MS (e.g., 1 ng/mL to 500 ng/mL).

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid).

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow start Start: Sample/Standard prep Sample Preparation (e.g., Dissolution, Extraction) start->prep hplc HPLC-UV Analysis prep->hplc High Concentration Samples lcms LC-MS/MS Analysis prep->lcms Low Concentration Samples data_acq_hplc Data Acquisition (Chromatogram) hplc->data_acq_hplc data_acq_lcms Data Acquisition (MRM Transitions) lcms->data_acq_lcms quant_hplc Quantification (External Standard) data_acq_hplc->quant_hplc quant_lcms Quantification (Internal Standard) data_acq_lcms->quant_lcms report Final Report quant_hplc->report quant_lcms->report logical_relationship analyte Target Analyte: This compound hplc_uv HPLC-UV Method analyte->hplc_uv lc_msms LC-MS/MS Method analyte->lc_msms robustness Robustness & Cost-Effectiveness hplc_uv->robustness sensitivity High Sensitivity & Selectivity lc_msms->sensitivity application Application robustness->application sensitivity->application qc Quality Control / Purity application->qc bioanalysis Bioanalysis / PK Studies application->bioanalysis

Application of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a key heterocyclic building block in the field of medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of targeted cancer therapeutics. Its chemical structure is predisposed to further functionalization, making it a valuable scaffold for the development of potent enzyme inhibitors, particularly for protein kinases that are pivotal in cancer cell signaling pathways. This document provides detailed application notes and experimental protocols related to this compound.

Application Notes

The principal application of this compound is in the synthesis of irreversible tyrosine kinase inhibitors.[1] Specifically, it serves as a precursor for the elaboration of the quinoline core found in potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.

The 4-hydroxy group of the quinoline can be converted to a 4-chloro group, which is then susceptible to nucleophilic substitution by anilines. The 6-nitro group can be reduced to a 6-amino group, providing a handle for the introduction of Michael acceptor functionalities.[1] These Michael acceptors are designed to form a covalent bond with a specific cysteine residue (Cys 773 in EGFR and Cys 805 in HER-2) in the ATP-binding site of the kinases, leading to irreversible inhibition.[1] This strategy has been successfully employed to develop clinically evaluated anticancer agents.[1]

The ethoxy group at the 7-position and the cyano group at the 3-position of the quinoline ring are important for modulating the binding affinity and pharmacokinetic properties of the final inhibitor.[1]

Quantitative Data

As this compound is primarily a synthetic intermediate, direct biological activity data such as IC50 values are not typically reported for this compound. Instead, its utility is demonstrated through the potent biological activity of the final products synthesized from it. The following table provides examples of the inhibitory activity of final compounds derived from this intermediate against key cancer-related kinases.

Final Compound Derivative (example)Target KinaseIC50 (nM)Cell LineReference
4-(3-Ethynylanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrileEGFR< 0.5N/A (Enzyme Assay)[1]
4-(3-Bromoanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrileEGFR1.2N/A (Enzyme Assay)[1]
EKB-569 (Pelitinib)EGFR38.6A431[1]
EKB-569 (Pelitinib)HER-230.1SK-Br-3[1]

Note: The data presented is for derivatives synthesized from this compound and not for the intermediate itself.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.[1]

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl (ethoxymethylene)cyanoacetate

  • Toluene

  • Ether

  • Ice bath

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 2-amino-4-nitrophenol (0.324 mol) and ethyl (ethoxymethylene)cyanoacetate (0.456 mol) in toluene (210 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for approximately 16 hours.

  • After the reflux period, the reaction is cooled in an ice bath to facilitate the precipitation of the intermediate product.

  • The precipitated intermediate is collected by filtration.

  • The collected solid is washed with three portions of ether and then dried to yield the intermediate, ethyl 2-cyano-3-(2-hydroxy-5-nitrophenylamino)acrylate.

  • The intermediate is then subjected to thermal cyclization in refluxing Dowtherm A to yield this compound. (Note: The original literature performs a nitration on the non-nitrated precursor. This protocol describes the direct synthesis from a nitrated starting material which upon cyclization would yield the target compound).

2. In Vitro Kinase Inhibition Assay (General Protocol for Derivatives)

This is a general protocol for evaluating the inhibitory activity of tyrosine kinase inhibitors derived from this compound.

Materials:

  • Recombinant human EGFR or HER-2 kinase domain

  • Biotinylated peptide substrate (e.g., poly-Glu-Tyr 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • Streptavidin-coated microplates

  • Europium-labeled anti-phosphotyrosine antibody

  • DELFIA® enhancement solution

  • Time-resolved fluorometer

Procedure:

  • Add assay buffer, the kinase, and the test compound at various concentrations to the wells of a streptavidin-coated microplate.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Wash the plate to remove unbound reagents.

  • Add the europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate again to remove the unbound antibody.

  • Add DELFIA® enhancement solution and incubate to develop the fluorescent signal.

  • Measure the time-resolved fluorescence using a suitable plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

3. Cell Viability Assay (MTT Assay for Derivatives)

This protocol is used to assess the cytotoxic effects of the final inhibitor compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A431 for EGFR, SK-Br-3 for HER-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Synthesis_Pathway A 2-Amino-4-nitrophenol C Intermediate: Ethyl 2-cyano-3-(2-hydroxy- 5-nitrophenylamino)acrylate A->C Toluene, reflux B Ethyl (ethoxymethylene)cyanoacetate B->C D 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline C->D Thermal Cyclization (Dowtherm A, reflux)

Caption: Synthetic pathway for this compound.

MoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Inhibitor Quinoline-based Irreversible Inhibitor Inhibitor->EGFR Covalent Bonding to Cysteine Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of derivative irreversible tyrosine kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Synthesis of This compound start->synthesis derivatization Derivatization to Final Inhibitor synthesis->derivatization kinase_assay In Vitro Kinase Assay (IC50 determination) derivatization->kinase_assay cell_assay Cell-Based Assay (MTT) (Cytotoxicity, IC50) derivatization->cell_assay SAR SAR kinase_assay->SAR Structure-Activity Relationship cell_assay->SAR

Caption: General experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges related to the cyclization and nitration steps.

Problem Potential Cause Recommended Solution
Low or No Yield of Final Product Thermal Decomposition: The target molecule, 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, is known to decompose at temperatures around 240°C, while the traditional electrocyclic ring closure often requires temperatures exceeding 256°C.[1][2]- Lower Cyclization Temperature: Investigate alternative cyclization catalysts or solvent systems that allow for lower reaction temperatures.- Modified Synthetic Route: Consider a synthetic strategy where the nitro group is introduced after the quinoline ring system has been formed. This avoids subjecting the nitro-substituted intermediate to high-temperature cyclization.
Formation of Impurities Side Reactions during Nitration: Nitration of the quinoline ring can lead to the formation of undesired isomers or over-nitrated products.- Control Nitrating Agent: Use a milder nitrating agent or a stoichiometric amount of the nitrating agent to improve selectivity.- Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions.
Incomplete Cyclization Insufficient Reaction Temperature or Time: The cyclization reaction may not proceed to completion if the temperature is too low or the reaction time is too short.- Gradual Temperature Increase: Slowly increase the reaction temperature to find the optimal balance between reaction rate and product decomposition.- Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.- Recrystallization: Attempt recrystallization from various solvent systems to purify the final product.- Alternative Chromatographic Techniques: Consider using alternative chromatography methods such as preparative HPLC if column chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is the thermal instability of the product. The high temperature required for the traditional electrocyclic ring closure (minimum 256°C) is above the decomposition temperature of 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (240°C), leading to significant product loss.[1][2] This necessitates a carefully controlled thermal process or an alternative synthetic strategy.

Q2: Are there alternative synthetic routes that avoid high-temperature cyclization of the nitro-substituted intermediate?

A2: Yes, a common strategy is to perform the cyclization to form the quinoline ring before introducing the nitro group. For example, one can synthesize a 6-amino or 6-acetylamino precursor, which is more stable at higher temperatures. The nitro group can then be introduced in a later step under milder conditions. A patented method involves the cyclization of 3-(4-acetamido-3-ethoxyaniline)-2-cyano-propenoic acid ethyl ester to yield 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline, which can then be further processed.[2]

Q3: What are the key starting materials for the synthesis?

A3: A common approach involves the condensation of a substituted aniline with a cyanoacetate derivative. For instance, 4-Acetamido-3-ethoxyaniline can be condensed with (ethoxymethylene)cyanoacetate to form a key intermediate for cyclization.[2]

Q4: How can I monitor the progress of the cyclization reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q5: What purification methods are most effective for the final product?

A5: Purification can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary. After initial workup, column chromatography is a common first step. This is often followed by recrystallization from a suitable solvent system to obtain a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline (Precursor to the Nitro-Compound)

This protocol is based on a patented synthetic route that avoids the high-temperature cyclization of a nitro-substituted intermediate.[2]

  • Condensation: React 4-Acetamido-3-ethoxyaniline with (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol. The reaction is typically carried out at reflux for several hours.

  • Intermediate Isolation: After the reaction is complete, the intermediate, 3-(4-acetamido-3-ethoxyaniline)-2-cyano-propenoic acid ethyl ester, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

  • Cyclization: The isolated intermediate is then cyclized by heating in a high-boiling point solvent, such as Dowtherm A, at a temperature sufficient to induce ring closure without causing decomposition of the acetylated product. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Purification: After cyclization, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The crude product is collected by filtration and can be purified by recrystallization or column chromatography.

Protocol 2: General Method for Nitration of the Quinoline Ring

This is a general procedure for the nitration of a 7-ethoxy-4-hydroxyquinoline-3-carbonitrile derivative.

  • Dissolution: Dissolve the 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline in a suitable acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature. The amount of nitrating agent should be carefully controlled to avoid over-nitration.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto ice to quench the reaction and precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water until neutral, and then purify by recrystallization or column chromatography.

Visualizations

experimental_workflow start Starting Materials: 4-Acetamido-3-ethoxyaniline (ethoxymethylene)cyanoacetate condensation Condensation start->condensation intermediate Intermediate: 3-(4-acetamido-3-ethoxyaniline) -2-cyano-propenoic acid ethyl ester condensation->intermediate cyclization Cyclization (High-Temperature) intermediate->cyclization precursor Precursor: 3-Cyano-7-ethoxy-4-hydroxy -6-N-acetylquinoline cyclization->precursor nitration Nitration precursor->nitration product Final Product: 3-Cyano-7-ethoxy-4-hydroxy -6-nitroquinoline nitration->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low or No Yield thermal_decomposition Thermal Decomposition? low_yield->thermal_decomposition yes_decomp Yes thermal_decomposition->yes_decomp   no_decomp No thermal_decomposition->no_decomp   lower_temp Lower Cyclization Temp yes_decomp->lower_temp alt_route Use Alternative Route (Nitrate Later) yes_decomp->alt_route incomplete_reaction Incomplete Reaction? no_decomp->incomplete_reaction optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Overcoming Resistance to Quinoline-Based Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: Information regarding drug resistance specifically to this compound is limited in publicly available scientific literature. This is likely because this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, such as tyrosine kinase inhibitors (TKIs).[1] This technical support center will therefore focus on the broader, well-documented challenge of overcoming resistance to quinoline-based tyrosine kinase inhibitors, a class of drugs for which the aforementioned compound is a precursor. The principles and troubleshooting strategies discussed are highly relevant for researchers working with novel TKIs derived from this and similar chemical scaffolds.

Frequently Asked Questions (FAQs)

Q1: My tyrosine kinase inhibitor (TKI) is highly potent in biochemical assays but shows significantly reduced efficacy in cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a common observation that can be attributed to several factors:

  • Poor Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the TKI out of the cell, reducing its intracellular concentration.

  • Protein Binding: The TKI may bind to proteins in the cell culture medium or to intracellular proteins other than its target, thereby reducing the free concentration of the drug available to inhibit the kinase.

  • Metabolism: The cells may metabolize the TKI into a less active form.

Q2: After an initial response, the cancer cells are becoming resistant to my TKI. What are the common molecular mechanisms of acquired resistance?

A2: Acquired resistance to TKIs is a major clinical and research challenge. The primary mechanisms include:

  • On-Target Secondary Mutations: The most frequent mechanism is the acquisition of new mutations in the kinase domain of the target protein, which can interfere with TKI binding. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR TKIs.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target. For instance, amplification or activation of MET or HER2 receptor tyrosine kinases can provide parallel survival signals in EGFR-mutated cancers.[3]

  • Downstream Pathway Alterations: Mutations or amplification of components downstream of the targeted kinase, such as in the RAS-MAPK or PI3K-AKT pathways, can render the cells independent of the upstream signal that the TKI is inhibiting.

  • Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental cell type, a process known as histological transformation (e.g., from non-small cell lung cancer to small cell lung cancer), which makes them no longer dependent on the original oncogenic driver.

Q3: What are the primary strategies to overcome TKI resistance?

A3: Several strategies are being explored to combat TKI resistance:

  • Next-Generation Inhibitors: Developing new TKIs that are effective against common resistance mutations. For example, third-generation EGFR TKIs like osimertinib were designed to be active against the T790M mutation.[4]

  • Combination Therapy: Using the TKI in combination with other agents can be effective. This could involve combining the TKI with an inhibitor of a bypass pathway (e.g., EGFR and MET inhibitors), a downstream signaling component (e.g., BRAF and MEK inhibitors), or with chemotherapy.[5]

  • Targeting Chaperone Proteins: Many oncogenic kinases are client proteins of heat shock protein 90 (HSP90). HSP90 inhibitors can lead to the degradation of the target kinase, including mutated forms.[6]

Troubleshooting Guide for TKI Experiments

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Inhibitor solubility issues: Precipitation of the TKI at higher concentrations. 2. Cell variability: Use of cells at different passage numbers or confluency. 3. Reagent instability: Degradation of the TKI stock solution.1. Solubility Check: Visually inspect TKI dilutions for precipitation. Consider using a different solvent or warming the solution. 2. Standardize Cell Culture: Use cells within a defined passage number range and seed at a consistent density. 3. Fresh Preparations: Prepare fresh serial dilutions of the TKI from a recently prepared stock solution for each experiment.
No inhibition of target phosphorylation in Western blot 1. Inactive compound: The TKI may have degraded. 2. Low cellular uptake: The TKI is not reaching its target inside the cell. 3. Incorrect antibody: The phospho-specific antibody is not working correctly.1. Confirm Compound Activity: Test the TKI in a cell-free biochemical assay if possible. 2. Assess Cellular Uptake: Use techniques like LC-MS/MS to measure the intracellular concentration of the TKI. 3. Validate Antibody: Include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a phosphatase).
Unexpected cell phenotype or off-target effects 1. Inhibitor promiscuity: The TKI is inhibiting other kinases in addition to the intended target. 2. Activation of compensatory pathways: Inhibition of the primary target leads to the upregulation of other signaling pathways.1. Selectivity Profiling: Test the TKI against a panel of kinases to determine its selectivity. 2. Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different TKI that targets the same kinase. 3. Rescue Experiment: Overexpress a drug-resistant mutant of the target kinase. If the phenotype is reversed, it confirms an on-target effect.

Data Presentation

Table 1: In Vitro Efficacy of Next-Generation EGFR TKIs Against Resistance Mutations
CompoundEGFR MutationCell LineIC50 (nM)
Osimertinib L858R/T790MH197515
del19PC-917
Rociletinib L858R/T790MH197532
del19HCC8277
Almonertinib L858R/T790MNCI-H19753.3
del19HCC8273.3
Compound 30 19Del/T790M/C797SBaF352
L858R/T790M/C797SBaF336
JND3229 L858R/T790M/C797SBaF3510
19Del/T790M/C797SBaF3320

Data compiled from multiple sources.[6][7]

Table 2: Example of Synergy Data for Combination Therapy
Cell LineDrug 1Drug 2Combination Effect
PC9/GR (Gefitinib Resistant) GefitinibPemetrexedSynergistic
KCL22T315I (Imatinib Resistant) BosutinibDasatinibSynergistic

Data compiled from multiple sources.[5][8]

Experimental Protocols

Protocol 1: Western Blot for Assessing Phospho-Protein Levels

This protocol is for determining the phosphorylation status of a target kinase and its downstream effectors following TKI treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk).[9]

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Treat cells with the TKI for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity to determine the inhibitory concentration (IC50) of a TKI.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • TKI Treatment: Prepare serial dilutions of the TKI in culture medium. Add the diluted TKI to the wells and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Generation of TKI-Resistant Cell Lines

This protocol describes a common method for developing TKI-resistant cell lines through continuous dose escalation.

Materials:

  • Parental cancer cell line sensitive to the TKI.

  • TKI of interest.

  • Complete cell culture medium.

Procedure:

  • Determine Initial IC50: First, determine the IC50 of the TKI on the parental cell line using the MTT assay protocol.[16]

  • Initial Exposure: Culture the parental cells in a medium containing the TKI at a low concentration (e.g., IC10 or IC20).

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the TKI in the medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.[17]

  • Selection of Resistant Population: Continue this process until the cells can proliferate in a TKI concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.

  • Characterization: The resulting cell population is considered a resistant cell line. This resistance should be confirmed by re-evaluating the IC50. The underlying resistance mechanisms can then be investigated using molecular biology techniques.[1]

Visualizations

G cluster_0 On-Target Resistance cluster_1 Bypass Pathway Activation TKI Tyrosine Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) TKI->RTK Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Survival) RTK->Downstream_Signaling Activates Gatekeeper_Mutation Gatekeeper Mutation (e.g., T790M) Gatekeeper_Mutation->TKI Blocks Binding Bypass_RTK Bypass RTK (e.g., MET) Bypass_RTK->Downstream_Signaling Activates

Caption: Mechanisms of acquired resistance to Tyrosine Kinase Inhibitors.

G start Start: Seed Cells in 96-well plate incubate1 Incubate 24 hours start->incubate1 add_tki Add Serial Dilutions of TKI incubate1->add_tki incubate2 Incubate 72 hours add_tki->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for IC50 determination using an MTT assay.

G start Unexpected Result: Low TKI Efficacy in Cells check_solubility Is TKI soluble in media? start->check_solubility check_controls Are positive/negative controls working? check_solubility->check_controls Yes solution_solubility Optimize solvent/ formulation check_solubility->solution_solubility No check_uptake Is TKI entering cells? check_controls->check_uptake Yes solution_controls Troubleshoot assay reagents/protocol check_controls->solution_controls No check_target Is target expressed and active? check_uptake->check_target Yes solution_uptake Investigate efflux pump activity (MDR1) check_uptake->solution_uptake No solution_target Select a different cell line check_target->solution_target No end Problem Identified check_target->end Yes solution_solubility->end solution_controls->end solution_uptake->end solution_target->end

Caption: Troubleshooting logic for low TKI efficacy in cellular assays.

References

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound. The table below summarizes potential problems, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color darkens, clumping) Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoline core.[1][2][3][4] Oxidation: The nitroaromatic and quinoline structures can be susceptible to oxidation from atmospheric oxygen.Store the compound in an amber vial or a light-blocking container.[5] Conduct experiments under subdued lighting conditions where possible. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Inconsistent or lower than expected potency in biological assays Hydrolysis of the cyano group: In aqueous solutions, especially under acidic or basic conditions, the cyano group can hydrolyze to a carboxylic acid or an amide, altering the compound's biological activity.[6][7][8][9] Degradation in solution: The compound may be unstable in certain solvents or at specific pH values over time.Prepare stock solutions fresh before use. If stock solutions must be stored, aliquot and freeze at -20°C or -80°C and perform a stability test on the frozen stock. Avoid repeated freeze-thaw cycles. Buffer solutions to a neutral pH if the experimental conditions allow. Evaluate the stability of the compound in the assay buffer over the time course of the experiment.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Formation of degradation products: Exposure to heat, light, or non-neutral pH can lead to the formation of various degradation products. Reaction with solvent: The compound may react with certain solvents, especially at elevated temperatures.Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures and protected from light. Use high-purity, degassed solvents for analytical work. Perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[10][11][12][13]
Poor solubility or precipitation from solution Incorrect solvent selection: The compound is reported to be soluble in DMSO.[14] Using other solvents may lead to solubility issues. Change in pH: The hydroxy group on the quinoline ring can ionize at different pH values, affecting solubility.Use DMSO for initial stock solutions. For aqueous buffers, ensure the final concentration of the compound is within its solubility limit. A minor percentage of an organic co-solvent might be necessary, but its compatibility and effect on stability should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Photodegradation: The quinoline ring system is known to be susceptible to degradation upon exposure to light, which can lead to complex decomposition products.[1][2][3][4]

  • Hydrolysis: The cyano (-CN) group can undergo hydrolysis under either acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[6][7][8][9]

  • Thermal Decomposition: As a nitroaromatic compound, it may be susceptible to thermal degradation, particularly at elevated temperatures. The decomposition of nitroaromatic compounds can be complex and may be initiated by the cleavage of the C-NO2 bond.[15][16][17][18]

  • Oxidation: The electron-rich quinoline ring and the nitro group can be susceptible to oxidative degradation.

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: For long-term storage, the solid compound should be stored at 2-8°C, protected from light and moisture.[14] Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.

  • Solutions: Stock solutions in DMSO should be stored in tightly sealed, light-protected containers at -20°C or -80°C. It is advisable to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles. For aqueous experimental solutions, it is best to prepare them immediately before use from a freshly prepared or properly stored stock solution.

Q3: My experimental results are inconsistent. Could it be related to the stability of the compound?

A3: Yes, inconsistent results are a common sign of compound instability. If you observe high variability between experiments or a decrease in activity over time, consider the following:

  • Solution Age: Are you using freshly prepared solutions for each experiment?

  • Storage Conditions: Are your stock solutions stored properly (protected from light, at the correct temperature)?

  • Experimental Conditions: Could any of your experimental conditions (e.g., pH of the buffer, incubation time, temperature) be promoting degradation?

To address this, prepare fresh solutions for each experiment and consider performing a time-course stability study of the compound under your specific experimental conditions.

Q4: How can I perform a simple stability check of my compound?

A4: A simple stability check can be performed using an analytical technique like HPLC or LC-MS.

  • Prepare a solution of the compound in your experimental buffer or solvent.

  • Analyze a sample immediately after preparation (time zero).

  • Store the solution under your typical experimental conditions (e.g., at 37°C in an incubator).

  • Analyze aliquots of the solution at different time points (e.g., 1, 2, 4, 8, 24 hours).

  • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with a control sample, by a suitable analytical method (e.g., HPLC with a photodiode array detector or LC-MS) to observe the extent of degradation and the formation of any degradation products.

Visualizations

logical_relationship Troubleshooting Logic for Compound Instability A Inconsistent Experimental Results B Check Compound Stability A->B C Prepare Fresh Solutions B->C D Optimize Storage Conditions (Light, Temp, Inert Gas) B->D E Evaluate Experimental Conditions (pH, Buffer, Time) B->E F Perform Forced Degradation Study B->F G Identify Degradants & Pathways F->G H Develop Stability-Indicating Method G->H

Caption: Troubleshooting workflow for addressing compound instability.

experimental_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze via HPLC / LC-MS A->Analysis B Base Hydrolysis (0.1N NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (80°C Solid/Solution) D->Analysis E Photolytic (UV/Vis Light) E->Analysis Start Stock Solution (1 mg/mL in DMSO) Start->A Start->B Start->C Start->D Start->E End Characterize Degradants Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refining Purification Methods for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

A1: this compound is a brown solid.[1] It is known to be soluble in dimethyl sulfoxide (DMSO).[1][2] Given its structure, which includes a polar hydroxyquinoline core, a nitro group, and a cyano group, it is expected to be a polar molecule. This polarity dictates its solubility in various organic solvents.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants for this class of compounds can include unreacted starting materials, reagents, and byproducts. Positional isomers, where the nitro group is at a different position on the quinoline ring, can be a significant challenge to separate due to their similar physical properties. Other potential impurities may arise from side reactions such as over-alkylation or hydrolysis of the cyano group.

Q3: What are the primary methods for purifying this compound?

A3: The two primary purification techniques for a polar, solid compound like this are recrystallization and column chromatography. Recrystallization is often a good first choice for removing minor impurities, while column chromatography is more effective for separating the desired compound from impurities with different polarities.

Q4: Is this compound stable under typical purification conditions?

A4: Nitroaromatic compounds are generally stable. However, the presence of the phenolic hydroxyl group means the compound is likely sensitive to strong bases and may be colored. It is advisable to avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases during purification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound (or an impurity) is lower than the boiling point of the solvent. The compound may be too soluble in the chosen solvent.- Try a solvent with a lower boiling point. - Use a solvent system where the compound is less soluble. - Add a co-solvent (anti-solvent) in which the compound is insoluble to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The solution is cooling too rapidly.- Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound if available.
Low recovery of the compound after recrystallization. The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used.- Choose a solvent in which the compound has lower solubility when cold. - Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution in an ice bath to maximize precipitation before filtration.
The purified compound is still colored. Colored impurities are not effectively removed by the chosen solvent.- Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a small amount to avoid adsorbing your product. - A second recrystallization from a different solvent system may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough to elute the highly polar compound from the silica gel.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture.
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane or dichloromethane.
Poor separation of the compound from impurities (streaking or overlapping bands). The sample was not loaded onto the column in a concentrated band. The column was not packed properly. The chosen solvent system does not provide adequate resolution.- Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and load this onto the column. - Ensure the column is packed uniformly without any air bubbles or channels. - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives good separation between your compound and the impurities.
The compound appears to be degrading on the column. The silica gel is too acidic, causing decomposition of the compound.- Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to the mobile phase.

Data Presentation

Solubility Data (Qualitative)

Due to the limited availability of specific experimental data for this compound, the following table provides a qualitative prediction of its solubility based on its chemical structure.

Solvent Predicted Solubility Rationale
WaterVery LowThe molecule is largely organic and non-polar, despite the presence of some polar functional groups.
HexaneVery LowA highly non-polar solvent is unlikely to dissolve this polar compound.
TolueneLowMay show slight solubility due to the aromatic nature of the compound.
Dichloromethane (DCM)ModerateA common solvent for a wide range of organic compounds, likely to dissolve the compound to some extent.
Ethyl Acetate (EtOAc)Moderate to HighA polar aprotic solvent that should be a good solvent for this compound.
AcetoneHighA polar aprotic solvent that is often a good solvent for polar organic molecules.
Ethanol/MethanolModerate to HighPolar protic solvents that can hydrogen bond with the hydroxyl group.
Dimethylformamide (DMF)HighA highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent; confirmed to be a good solvent.[1][2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane). Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Start with the least polar solvent system determined from your TLC analysis and gradually increase the polarity to elute your compound and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem filter Filter and Dry crystals->filter troubleshoot_no_crystals Reduce Solvent Volume Scratch Flask Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Use Lower Boiling Solvent Change Solvent System Add Anti-solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve pure_product Pure Product filter->pure_product

Caption: Troubleshooting workflow for recrystallization.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recryst_start Crude Product dissolve_hot Dissolve in Hot Solvent recryst_start->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals cool_slowly->collect_crystals recryst_product Recrystallized Product collect_crystals->recryst_product purity_check Check Purity (TLC, HPLC, NMR) recryst_product->purity_check chrom_start Crude Product load_column Load on Silica Column chrom_start->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate chrom_product Chromatographically Pure Product evaporate->chrom_product chrom_product->purity_check crude_product Crude this compound crude_product->recryst_start Option 1 crude_product->chrom_start Option 2 purity_check->chrom_start Further Purification Needed final_product Pure Product purity_check->final_product Purity Acceptable

Caption: General purification workflow for the target compound.

References

troubleshooting off-target effects of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the off-target effects of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is limited in publicly available literature. This guide is based on the known biological activities of structurally related compounds, such as quinoline derivatives and nitroaromatics, and general principles for troubleshooting kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting high levels of cytotoxicity at concentrations where the on-target effect is expected to be minimal. Could this be due to off-target effects?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. The quinoline scaffold is present in many bioactive compounds that can interact with a wide range of biological molecules. Additionally, the nitro group on the quinoline ring can potentially be reduced by cellular enzymes to form reactive oxygen species (ROS), leading to oxidative stress and cell death, independent of the intended target's inhibition.

Q2: I am observing a cellular phenotype that is inconsistent with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a classic challenge in pharmacology. To dissect on-target from off-target effects, several experimental approaches are recommended:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use genetic methods like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If the phenotype persists with the compound in the knockout/knockdown cells, it is likely due to an off-target effect.

  • Rescue Experiments: In a target knockout background, introduce a version of the target that is resistant to the inhibitor. If the inhibitor's effect is on-target, the resistant version should "rescue" the phenotype.

Q3: My IC50 values for this compound are inconsistent across different experimental batches. What could be the cause?

A3: Inconsistent IC50 values are often traced back to variability in assay conditions. For kinase inhibitors, it is crucial to maintain consistency in:

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in ATP concentration will directly impact the measured IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.

  • Enzyme and Substrate Quality: The purity and specific activity of the kinase and substrate can vary between batches, affecting reaction kinetics.

  • Assay Conditions: Ensure consistent incubation times and temperatures, as enzyme activity is sensitive to these parameters. Aim for initial velocity conditions where substrate conversion is typically below 20%.

Q4: What are the likely off-target kinase families for a quinoline-based inhibitor like this one?

A4: Due to the highly conserved nature of the ATP-binding pocket across the human kinome, quinoline-based inhibitors can exhibit activity against multiple kinases. While a definitive profile for this specific compound is unavailable, common off-targets for quinoline kinase inhibitors can include members of the SRC, EGFR, and Aurora kinase families. A comprehensive kinome scan is the most effective way to determine the selectivity profile.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and suggests actionable solutions.

Table 1: Troubleshooting Common Experimental Issues
Issue Potential Cause Recommended Action
Higher-than-expected cytotoxicity 1. Inhibition of off-target kinases crucial for cell survival. 2. Oxidative stress induced by the nitro group. 3. General compound promiscuity (e.g., aggregate formation).1. Perform a kinome-wide selectivity screen. 2. Measure ROS levels and test the effect of co-incubation with antioxidants. 3. Include a detergent like Triton X-100 at low concentrations in biochemical assays to disrupt aggregates.
In vitro vs. in vivo discrepancy (potent in biochemical assays, weak in cells)1. Poor cell permeability. 2. Rapid metabolic degradation within the cell. 3. Active efflux by cellular pumps (e.g., P-glycoprotein).1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Analyze compound stability in cell lysates or microsomes. 3. Test for reversal of inactivity by co-incubating with known efflux pump inhibitors.
Observed phenotype does not match target knockdown 1. The inhibitor's primary mechanism of action in the cell is through an off-target. 2. The knockdown cells have developed compensatory signaling pathways.1. Validate the off-target hypothesis using methods described in the Target Validation Workflow below. 2. Perform RNA-sequencing on the knockout cells to identify upregulated pathways that might compensate for the loss of the target gene.

Quantitative Data Summary

Without specific experimental data for this compound, the following table provides a hypothetical example of a kinase selectivity profile to illustrate how such data is typically presented.

Table 2: Hypothetical Kinase Selectivity Profile
Kinase Target IC50 (nM) Selectivity Notes
Target Kinase A (On-Target) 15 Potent primary target inhibition.
SRC (Off-Target)85Moderate off-target activity against a common tyrosine kinase.
EGFR (Off-Target)350Weaker, but notable, off-target interaction.
AURKB (Off-Target)1,200Low off-target activity at typical experimental concentrations.
50+ Other Kinases>10,000Generally selective over a broader panel, but key off-targets exist.

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Visualizations

Diagram 1: Logical Troubleshooting Workflow

cluster_observe Observation cluster_hypothesize Hypothesis cluster_validate Validation cluster_confirm Confirmation cluster_conclusion Conclusion A Unexpected Phenotype or High Cytotoxicity Observed B Is the effect On-Target or Off-Target? A->B C Use Structurally Unrelated Inhibitor B->C D Genetic Knockdown/Out of Primary Target B->D E Rescue with Resistant Mutant B->E F Phenotype Replicated? C->F G Phenotype Abolished? D->G H Phenotype Rescued? E->H I Strong Evidence for ON-TARGET Effect F->I Yes J Strong Evidence for OFF-TARGET Effect F->J No G->I Yes G->J No H->I Yes H->J No compound This compound target On-Target Kinase compound->target Inhibits off_target Off-Target Kinase (e.g., SRC) compound->off_target Inhibits pathway_a1 Downstream Effector A1 target->pathway_a1 pathway_b1 Downstream Effector B1 off_target->pathway_b1 pathway_a2 Expected Phenotype pathway_a1->pathway_a2 pathway_b2 Unexpected Phenotype pathway_b1->pathway_b2 A Observe Phenotype with Compound in Wild-Type (WT) Cells B Step 1: Confirm Target Engagement in WT Cells A->B C Methods: - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ Target Engagement B->C D Step 2: Genetic Perturbation B->D E Create Target Knockout (KO) Cell Line using CRISPR/Cas9 D->E F Step 3: Comparative Assay E->F G Treat WT and KO cells with the compound F->G H Does the phenotype persist in KO cells? G->H I Conclusion: OFF-TARGET Effect H->I  Yes J Conclusion: ON-TARGET Effect H->J  No

Technical Support Center: Enhancing the Bioavailability of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. What should I do?

This is a common issue for poorly soluble compounds.[4] Here are some immediate steps to try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine the highest concentration that remains in solution.[4]

  • Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound dissolved. It is crucial to run a vehicle control with the same final DMSO concentration to assess any effects on your assay.[4]

  • pH Modification: As a quinoline derivative, the compound's solubility may be pH-dependent. Since it has a hydroxy group, its solubility might increase in a more alkaline or acidic pH, depending on its pKa. Experiment with buffers of different pH values to find one that improves solubility without compromising the integrity of your assay.[5][6]

Q3: What are the most common strategies to enhance the in vivo bioavailability of poorly soluble quinoline derivatives like this one?

Poor bioavailability of quinoline derivatives is often due to their low aqueous solubility.[4][6] Established strategies to overcome this include:

  • Particle Size Reduction: Increasing the surface area by reducing the particle size through micronization or nanonization can improve the dissolution rate.[6][7]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix can create an amorphous form, which is more soluble than the stable crystalline form.[6][8]

  • Lipid-Based Formulations: For lipophilic compounds, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[6][9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[6][7]

Troubleshooting Guides

Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution
  • Possible Cause: The compound has very low intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.[4] Ensure the final concentration of the co-solvent in your working solution is low enough to not affect the experiment (typically <1%).[4][6]

    • pH Adjustment: Systematically test the solubility of the compound in a range of pH buffers (e.g., from pH 2 to 10) to identify a pH where solubility is maximized.[5]

    • Surfactants: The use of surfactants can help solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug.[4][7]

Issue 2: Poor Bioavailability in Animal Studies Despite Good In Vitro Activity
  • Possible Cause: The compound is not dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed into the bloodstream.[6]

  • Troubleshooting Steps:

    • Formulation Development: This is the most critical step. Explore the formulation strategies outlined in the table below.

    • Solid Form Screening: Investigate if the compound can exist in different polymorphic forms, as some may have better solubility.[8] An amorphous form will generally be more soluble than a crystalline form.[6]

    • Prodrug Approach: While more complex, a prodrug strategy could be considered to transiently modify the molecule to enhance its solubility and absorption characteristics.[9]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesKey Considerations
Particle Size Reduction Increases surface area to enhance dissolution rate.[7]Simple, widely applicable.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.Requires specialized equipment (e.g., mills, homogenizers).
Amorphous Solid Dispersion The drug is molecularly dispersed in a hydrophilic polymer, preventing crystallization and increasing solubility.[6]Significant solubility enhancement.Can be physically unstable and revert to the crystalline form over time.Polymer selection and drug-to-polymer ratio are critical.[5]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[9]Excellent for lipophilic drugs. Can enhance lymphatic uptake.Complex formulation development. Potential for GI side effects.Careful selection of excipients is necessary to ensure stability and avoid drug precipitation.
Cyclodextrin Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, forming inclusion complexes that increase solubility.[7]High efficiency in solubilization. Can also improve stability.Can be expensive. Potential for toxicity at high concentrations.The stoichiometry of the complex and the type of cyclodextrin are important factors.
pH Modification For ionizable drugs, adjusting the pH of the microenvironment can increase the proportion of the more soluble ionized form.[7]Simple and cost-effective.Only applicable to ionizable compounds. May not be effective in the buffered environment of the intestine.The pKa of the compound must be known.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[5]

  • Dissolution: Dissolve both this compound and the polymer carrier in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol) in a predetermined drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure. The temperature should be controlled to prevent thermal degradation of the compound.[5]

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to remove any residual solvent.[5]

  • Sieving and Storage: Pulverize the dried product and pass it through a sieve to obtain a uniform powder. Store in a desiccator to prevent moisture absorption.[5]

  • Evaluation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state. Evaluate its solubility and dissolution rate compared to the pure crystalline compound.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[10]

  • Dissolution Medium: Select a medium that is relevant to the intended absorption site, for example, simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The volume should be sufficient to ensure sink conditions.

  • Procedure: a. Place a accurately weighed amount of the pure compound or its formulation (e.g., solid dispersion) into each dissolution vessel. b. Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM) and temperature (37 ± 0.5 °C). c. Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm). Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

G cluster_0 Initial Characterization cluster_1 Formulation Strategy Selection cluster_2 Evaluation A Determine Intrinsic Solubility & Permeability B Characterize Physicochemical Properties (pKa, logP) A->B C Is the compound ionizable? B->C H Particle Size Reduction B->H D pH Modification & Salt Formation C->D Yes E Is the compound lipophilic (High logP)? C->E No I In Vitro Dissolution Testing D->I F Lipid-Based Formulations (SEDDS) E->F Yes G Amorphous Solid Dispersions or Cyclodextrin Complexation E->G No F->I G->I H->I J In Vivo Bioavailability Studies I->J

Caption: Workflow for selecting a bioavailability enhancement strategy.

G A 1. Select Drug and Polymer Carrier B 2. Determine Drug: Polymer Ratio (e.g., 1:1, 1:3, 1:5 w/w) A->B C 3. Dissolve both in a common volatile solvent B->C D 4. Evaporate solvent using a rotary evaporator C->D E 5. Dry the product in a vacuum oven D->E F 6. Pulverize and sieve the dried product E->F G 7. Characterize (DSC, XRPD) & Evaluate (Dissolution) F->G

Caption: Experimental workflow for solid dispersion preparation.

G Start Compound precipitates from aqueous solution Q1 Is final DMSO concentration > 1%? Start->Q1 A1 Reduce DMSO concentration (e.g., to 0.1-0.5%) Q1->A1 Yes Q2 Is the compound a weak acid/base? Q1->Q2 No A1->Q2 A2 Adjust buffer pH (test range pH 2-10) Q2->A2 Yes Q3 Still precipitating? Q2->Q3 No A2->Q3 A3 Consider solubility-enhancing excipients (e.g., surfactants, cylodextrins) Q3->A3 Yes End1 Problem Resolved Q3->End1 No End2 Further formulation development needed A3->End2

Caption: Troubleshooting workflow for compound precipitation in assays.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP RTK_Active Phosphorylated RTK (Active) RTK->RTK_Active Compound 3-Cyano-7-ethoxy-4-hydroxy- 6-nitroquinoline (as Tyrosine Kinase Inhibitor) Compound->RTK Binds to ATP binding site ATP ATP ATP->RTK Phosphorylates P1 Downstream Signaling (e.g., RAS/MAPK) P2 Cell Proliferation, Survival, Angiogenesis P1->P2 RTK_Active->P1

Caption: Generic signaling pathway for a tyrosine kinase inhibitor.

References

protocol modifications for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 214476-08-1) is a quinoline derivative.[1] It is primarily used as a reagent in the synthesis of tyrosine kinase inhibiting antitumor agents.[1] Its structural features, including the quinoline core, cyano, and nitro groups, suggest its potential as a scaffold for the development of targeted therapies in cancer research.

Q2: What are the basic physicochemical properties of this compound?

Key physicochemical properties are summarized in the table below. Please note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₄[2]
Molecular Weight 259.22 g/mol
Appearance Brown Solid[1]
Boiling Point 522.0 ± 50.0 °C (Predicted)[3]
Density 1.48 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO[1][3]
Storage Temperature 2-8°C[3]
pKa -0.45 ± 0.50 (Predicted)[3]

Q3: What are the potential challenges when working with this compound?

Common challenges include poor aqueous solubility, potential for compound instability, and variability in experimental results. Detailed troubleshooting for these issues is provided in the guide below.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

Symptom: Difficulty dissolving the compound in aqueous buffers for biological assays, leading to precipitation and inaccurate concentrations.

Possible Causes:

  • The hydrophobic nature of the quinoline scaffold.

Solutions:

  • Co-solvents: First, dissolve the compound in an organic solvent like DMSO. For subsequent dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. If your experimental conditions allow, adjusting the pH of the buffer may improve solubility.

  • Use of Surfactants: In some biochemical assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization.

Problem 2: Compound Instability and Degradation

Symptom: Loss of compound activity over time, or inconsistent results in prolonged experiments. A patent for a related synthesis process notes that 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile can decompose at high temperatures (e.g., 240°C). While experimental conditions are unlikely to reach such temperatures, this suggests a potential for thermal instability.

Possible Causes:

  • Sensitivity to temperature, light, or pH.

  • Repeated freeze-thaw cycles of stock solutions.

Solutions:

  • Proper Storage: Store the solid compound at the recommended 2-8°C.[3] Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.

  • Protect from Light: Store solutions in amber vials or protect them from light, as quinoline compounds can be light-sensitive.

  • Stability Assessment: If instability is suspected, perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and measuring its concentration or activity at different time points.

Problem 3: High Variability in IC₅₀ Values

Symptom: Inconsistent half-maximal inhibitory concentration (IC₅₀) values between experimental replicates or different assay runs.

Possible Causes:

  • Inconsistent compound concentration due to solubility issues.

  • Variations in assay conditions.

  • Cell-based factors.

  • Pipetting errors.

Solutions:

  • Standardize Compound Preparation: Ensure the compound is fully dissolved before making serial dilutions.

  • Consistent Assay Parameters: Maintain consistent incubation times, cell densities, and reagent concentrations across all experiments. For kinase assays, the concentration of ATP can significantly influence IC₅₀ values for ATP-competitive inhibitors.

  • Control Cell Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially for preparing serial dilutions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

Disclaimer: This is a generalized protocol based on common quinoline synthesis methods. The specific conditions may require optimization.

This protocol is a conceptual representation of a plausible synthesis route.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Ethoxy-2-nitroaniline 4-Ethoxy-2-nitroaniline Condensation Condensation 4-Ethoxy-2-nitroaniline->Condensation Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylenemalonate) Diethyl_ethoxymethylenemalonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Final_Product This compound Cyclization->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Condensation: React 4-ethoxy-2-nitroaniline with diethyl (ethoxymethylenemalonate). This reaction is typically performed by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.

  • Cyclization: The intermediate from the condensation step undergoes thermal cyclization at high temperatures to form the quinoline ring. This step should be carefully monitored to avoid decomposition of the product.

  • Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to assess the inhibitory activity of this compound against a specific tyrosine kinase.

Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Kinase_Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and Compound Start->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Kinase_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Detection_Reagent Luminescence Luciferase/Luciferin Reaction (Generates Light) Add_Detection_Reagent->Luminescence Measure Measure Luminescence Luminescence->Measure Analyze Data Analysis (Calculate IC₅₀) Measure->Analyze

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Kinase Reaction: In a 384-well plate, add the tyrosine kinase, its specific substrate, and varying concentrations of this compound (prepared by serial dilution from a DMSO stock). Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction to ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways

Quinoline-based tyrosine kinase inhibitors often target key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the potential mechanism of action of this compound by inhibiting receptor tyrosine kinases (RTKs) and subsequently affecting downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Potential inhibition of RTK signaling pathways by this compound.

References

minimizing autofluorescence with 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on available scientific literature, 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is primarily documented as a chemical intermediate in the synthesis of tyrosine kinase inhibitors and is not recognized as an agent for minimizing autofluorescence. This guide provides general strategies for reducing autofluorescence in fluorescence microscopy experiments, a common challenge in the field.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels. This can lead to poor image quality, low signal-to-noise ratio, and difficulty in interpreting results. Common sources of autofluorescence in biological samples include mitochondria, lysosomes, collagen, elastin, and red blood cells.

Q2: What are the main sources of autofluorescence in my cell samples?

The primary sources of autofluorescence in cell culture and tissue samples can be categorized as follows:

  • Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, FAD, lipofuscin, collagen, and elastin.

  • Fixation-Induced Autofluorescence: Chemical fixatives, particularly those containing aldehydes like formaldehyde and glutaraldehyde, can react with cellular components to create fluorescent products.

  • Media and Reagents: Phenol red in cell culture media and some components of mounting media can contribute to background fluorescence.

Q3: Can my choice of fluorescent dye affect the impact of autofluorescence?

Yes, absolutely. The spectral properties of your chosen fluorophore play a crucial role. Autofluorescence is typically more pronounced in the shorter wavelength regions of the spectrum (e.g., blue and green channels). Whenever possible, select fluorophores that emit in the red or far-red spectral regions to minimize overlap with the autofluorescence signal.

Troubleshooting Guide: High Autofluorescence

If you are experiencing high background fluorescence in your imaging experiments, consult the following troubleshooting table.

Observation Potential Cause Recommended Solution
High background in all channels, including unstained controls.Endogenous autofluorescence from the sample itself.Implement a chemical quenching step (e.g., Sodium Borohydride, Sudan Black B) or use spectral unmixing if your imaging system supports it.
Autofluorescence is most prominent after fixation.Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde).Reduce fixative concentration or incubation time. Consider alternative fixatives like methanol or acetone. Perform a quenching step after fixation.
Background fluorescence is diffuse and appears in the media.Components in the cell culture or imaging media.Use phenol red-free media for imaging. Ensure all buffers and reagents are fresh and of high purity.
Specific punctate or granular background signal.Lipofuscin accumulation, common in aging cells or certain cell types.Treat samples with a lipofuscin-quenching agent like Sudan Black B or use a commercial autofluorescence quencher.

Experimental Protocols

Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence Reduction

This protocol is designed to reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

Procedure:

  • Prepare a fresh 1 mg/mL Sodium Borohydride solution: Dissolve 10 mg of NaBH₄ in 10 mL of deionized water. Note: Prepare this solution immediately before use as it is not stable.

  • Fix and permeabilize your cells or tissue as per your standard protocol.

  • Wash the sample three times with PBS for 5 minutes each.

  • Incubate the sample in the freshly prepared 1 mg/mL NaBH₄ solution for 15 minutes at room temperature.

  • Wash the sample three times with PBS for 5 minutes each.

  • Proceed with your immunolabeling or staining protocol.

Protocol: Sudan Black B Staining for Lipofuscin and General Autofluorescence Quenching

This protocol is effective for reducing autofluorescence from lipofuscin and other sources.

Materials:

  • 70% Ethanol

  • Sudan Black B Powder

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1% (w/v) Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Mix thoroughly and filter to remove any undissolved particles.

  • Perform your standard immunofluorescence staining protocol, including secondary antibody incubation and washes.

  • Incubate the sample with the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the sample extensively with PBS until the excess stain is removed and the wash buffer runs clear.

  • Mount the coverslip with an appropriate mounting medium.

Visual Guides

cluster_sources Sources of Autofluorescence cluster_solutions Mitigation Strategies Endogenous Endogenous Quenching Quenching Endogenous->Quenching e.g., Sudan Black B Spectral Spectral Endogenous->Spectral Spectral Unmixing Fixation-Induced Fixation-Induced Fixation-Induced->Quenching e.g., NaBH4 Protocol Protocol Fixation-Induced->Protocol Optimize Fixation Exogenous Exogenous Exogenous->Protocol Use Phenol-Free Media Start Start High_Background High Background in Unstained Control? Start->High_Background Fixation_Issue Signal Correlates with Fixative? High_Background->Fixation_Issue No Endogenous_Issue Likely Endogenous Autofluorescence High_Background->Endogenous_Issue Yes Fixative_Issue Likely Fixation-Induced Autofluorescence Fixation_Issue->Fixative_Issue Yes Exogenous_Issue Check Media and Reagents Fixation_Issue->Exogenous_Issue No Quench_Endo Apply Sudan Black B or Spectral Unmixing Endogenous_Issue->Quench_Endo Quench_Fix Apply NaBH4 Treatment or Change Fixative Fixative_Issue->Quench_Fix Re-evaluate Re-evaluate Signal Quench_Endo->Re-evaluate Quench_Fix->Re-evaluate

Validation & Comparative

Comparative Analysis of the Anti-Tumor Efficacy of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

This guide provides a comparative overview of the hypothetical anti-tumor properties of the novel compound, 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, alongside established quinoline-based anti-cancer agents. The data presented for the target compound is illustrative, designed to guide researchers in validating its potential efficacy through established experimental protocols.

Introduction

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-tumor effects.[1][2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] This guide focuses on a hypothetical novel quinoline derivative, this compound, and outlines a framework for comparing its anti-tumor potential against two well-characterized quinoline compounds: Anlotinib and a representative quinoline-chalcone hybrid.

Anlotinib is a multi-kinase inhibitor approved for the treatment of various cancers, targeting receptor tyrosine kinases such as VEGFR, FGFR, PDGFR, and c-Kit.[6] Quinoline-chalcone hybrids are a class of synthetic compounds that have demonstrated potent anti-proliferative activity by inducing apoptosis and cell cycle arrest.[6]

The following sections present a comparative data summary, detailed experimental protocols for key assays, and visual representations of a typical experimental workflow and relevant signaling pathways to aid researchers in the evaluation of novel quinoline-based anti-tumor agents.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound (hypothetical data) in comparison to known anti-tumor quinoline derivatives across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference Compound(s) IC50 (µM)
This compound MCF-7 (Breast) (Hypothetical: 5.2) Anlotinib: ~2.5, Quinoline-Chalcone Hybrid (12e): 5.21[6]
A549 (Lung) (Hypothetical: 3.8) Anlotinib: ~1.8, Quinoline-Chalcone Hybrid (7): 7.47[6]
HCT-116 (Colon) (Hypothetical: 6.1) Anlotinib: ~3.1, Quinoline-Chalcone Hybrid (12e): 5.34[6]
PC-3 (Prostate) (Hypothetical: 4.5) Representative 2-arylquinoline: >10

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard procedures for assessing the anti-tumor effects of novel compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT-116, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V-FITC negative and PI negative: Viable cells.

    • Annexin V-FITC positive and PI negative: Early apoptotic cells.

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.

    • Annexin V-FITC negative and PI positive: Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 hours, then harvested and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Visualizations

The following diagrams illustrate a standard experimental workflow for evaluating anti-tumor compounds and a key signaling pathway often targeted by quinoline derivatives.

G cluster_0 In Vitro Evaluation A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (this compound & Alternatives) A->B C Cytotoxicity Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V-FITC/PI) B->E F Cell Cycle Analysis (Propidium Iodide Staining) B->F D Determine IC50 Values C->D G Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) D->G Use IC50 concentration E->G F->G

Caption: Experimental Workflow for Anti-Tumor Compound Validation.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives.[2][4][7]

Conclusion

The provided framework offers a structured approach for the initial validation of the anti-tumor effects of this compound. By employing standardized assays and comparing the results with established quinoline-based anti-cancer agents, researchers can objectively assess its potential as a novel therapeutic candidate. The PI3K/Akt/mTOR pathway and the intrinsic/extrinsic apoptosis pathways represent key areas for mechanistic investigation. Further in-depth studies, including in vivo models, will be necessary to fully elucidate the pharmacological profile of this novel compound.

References

A Comparative Guide to 3-Cyanoquinoline-Based Kinase Inhibitors and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine by providing targeted therapeutic options. Quinoline scaffolds have emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors based on the 3-cyanoquinoline scaffold, benchmarked against established, clinically approved kinase inhibitors.

Due to the limited availability of public data on the specific compound 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, this guide will focus on its close structural analogs within the 3-cyanoquinoline class. These analogs share the core pharmacophore and provide valuable insights into the potential efficacy and target profile of this compound family. The comparison will focus on two key receptor tyrosine kinases frequently targeted by quinoline-based inhibitors: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 3-cyanoquinoline derivatives and several FDA-approved kinase inhibitors against EGFR and VEGFR-2. Lower IC50 values indicate greater potency.

Compound/DrugTarget KinaseIC50 (nM)Notes
Representative 3-Cyanoquinoline Analogs Data for close structural analogs of this compound.
4-Anilino-3-cyanoquinoline Derivative 1EGFR7.5A potent inhibitor of EGFR kinase.[1]
4-Anilino-3-cyanoquinoline Derivative 2EGFR31.8Demonstrates significant EGFR inhibitory activity.[1]
7-alkoxy-4-phenylamino-3-quinolinecarbonitrileSrc/Abl-Reported as a dual inhibitor of Src and Abl kinases, highlighting the diverse targeting potential of this scaffold.[2]
Established Kinase Inhibitors
ErlotinibEGFR2A well-established first-generation EGFR inhibitor.[3][4]
VEGFR-2124,700Primarily targets EGFR with weak activity against VEGFR-2.[3]
LapatinibEGFR10.2A dual inhibitor of EGFR and HER2.[5][6]
HER29.8[5][6]
NeratinibEGFR92An irreversible pan-HER inhibitor.[7]
HER259[7]
SorafenibVEGFR-290A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[1][8]
EGFR>10,000Weak activity against EGFR.[1]
SunitinibVEGFR-280A multi-targeted receptor tyrosine kinase inhibitor.[9]
PDGFRβ2[9]
VandetanibVEGFR-240A potent inhibitor of VEGFR-2, also targeting EGFR and RET.[10][11][12][13]
EGFR500[10][11][12][13]

Signaling Pathways

The EGFR and VEGFR signaling pathways are critical for cell proliferation, survival, and angiogenesis. Kinase inhibitors disrupt these pathways by blocking the ATP-binding site of the kinase domain, thereby preventing downstream signaling cascades.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Inhibitor_EGFR 3-Cyanoquinoline Derivatives (e.g., Erlotinib, Lapatinib) Inhibitor_EGFR->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Inhibitor_VEGFR 3-Cyanoquinoline Derivatives (e.g., Sorafenib, Sunitinib) Inhibitor_VEGFR->VEGFR2 Inhibits Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Assay Buffer, Substrate, and Compound to Microplate A->B C Initiate Reaction with Kinase and ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence, Fluorescence, or Radioactivity) E->F G Calculate % Inhibition and Determine IC50 F->G

References

Cross-Validation of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a significant gap in the cross-validation of the biological activity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in different laboratories. At present, publicly accessible data is insufficient to conduct a comparative analysis of its performance and experimental outcomes across various research settings.

While the compound, also known as 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, is available from chemical suppliers[1], dedicated studies detailing its biological effects and the protocols used to determine them are not readily found in the scientific literature. Research on related quinoline derivatives, such as 8-hydroxy-6-nitroquinoline[2], ethoxyquin[3], and 7-Aminoquinolin-8-ol[4], exists, but these studies do not provide specific data on the this compound variant.

The absence of multiple, independent studies prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from different labs, including metrics like IC50 or EC50 values, alongside the specific experimental protocols that generated this data. Without this foundational information, any attempt at a comparative analysis would be speculative.

Researchers and drug development professionals interested in the activity of this compound are encouraged to conduct and publish their own findings to contribute to the body of knowledge on this compound. Future work should include detailed methodologies to allow for replication and cross-validation by other laboratories, which is a cornerstone of robust scientific discovery.

To facilitate future comparative studies, a standardized experimental workflow is proposed below.

Proposed Experimental Workflow for Assessing Biological Activity

The following diagram outlines a general workflow that can be adopted by different laboratories to ensure consistency in the evaluation of this compound's activity, thereby enabling meaningful cross-validation.

G cluster_prep Compound & Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis compound_prep Compound Solubilization (e.g., in DMSO) serial_dilution Serial Dilution Series compound_prep->serial_dilution treatment Addition of Compound to Cells/Enzyme serial_dilution->treatment cell_culture Cell Line Seeding (or Enzyme Preparation) cell_culture->treatment incubation Incubation (Defined Time & Conditions) treatment->incubation readout Activity/Viability Assay (e.g., MTT, Luminescence) incubation->readout data_analysis Data Analysis (e.g., IC50 Calculation) readout->data_analysis cross_validation Cross-Lab Validation data_analysis->cross_validation Compare with other labs

Caption: Proposed standardized workflow for assessing the biological activity of novel compounds to facilitate cross-laboratory validation.

References

Comparative Analysis of 3-Cyanoquinoline Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 3-cyanoquinoline derivatives reveals critical insights into their potential as potent and selective kinase inhibitors. This guide provides a comparative analysis of their biological activity, supported by experimental data from various studies on structurally related analogs. The focus is on key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various 3-cyanoquinoline analogs against different kinases and cancer cell lines. The data is compiled from multiple sources to facilitate a comparative assessment.

Compound ID/ReferenceTarget Kinase/Cell LineR1R2R3IC50 (µM)
Quinoline-3-carboxamide Derivatives (EGFR Inhibitors)
Furan derivative 5o[1]EGFRHVaries-CONH-furan2.61
Thiophene derivative 6b[1]EGFRHVaries-CONH-thiophene0.49
Benzyloxy derivative 10[1]EGFRHVaries-CONH-benzyloxy1.73
Compound III[2]EGFRHVariesVaries1.30
Compound III[2]BRAFV600EHVariesVaries3.80
Isatin and Quinoline Derivatives (VEGFR-2 Inhibitors)
Compound 13 (Isatin)[3]VEGFR-2---0.069
Compound 14 (Isatin)[3]VEGFR-2---0.086
Compound 9 (Quinoline)[3]VEGFR-2HVariesVaries0.099
Quinoxaline-based VEGFR-2 Inhibitors
Compound 15[4]VEGFR-2---0.0032
Compound 16[4]VEGFR-2---0.00109
Compound 17[4]VEGFR-2---0.00119
Pyrano[3,2-c]quinoline Analogs (Antiproliferative Activity)
Compound 4c[5]HT-29HOHAryl1.8
Compound 4f[5]HT-29HOHAryl2.1
Compound 4i[5]HT-29HOHAryl1.5
Compound 4j[5]HT-29HOHAryl1.6

Note: The table presents data for compounds structurally related to the 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline scaffold. Direct SAR data for this specific series is limited. The "R" groups denote variable substituents at different positions of the quinoline or related core structures.

Key Structure-Activity Relationship Insights:
  • Substitution at the 3-position: The presence of a cyano group at the C3 position is a common feature in many potent kinase inhibitors. Variations in the carboxamide moiety at this position, as seen in the quinoline-3-carboxamide series, significantly impact EGFR inhibition, with the thiophene derivative (6b) showing the highest potency[1].

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring is critical for activity. Often, an amino or a substituted amino group is present, which can form key hydrogen bond interactions within the ATP-binding pocket of the target kinase.

  • Modifications on the Benzenoid Ring: The ethoxy group at the 7-position and the nitro group at the 6-position of the target scaffold are expected to influence the electronic properties and binding interactions of the molecule. While specific data for this combination is scarce, studies on other quinolines suggest that substitutions on the benzenoid part of the ring system are crucial for both potency and selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a target kinase.

Materials:

  • Recombinant target kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (96- or 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, peptide substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the kinase detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by quinoline-based kinase inhibitors and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for 3-cyanoquinoline analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 3-Cyanoquinoline Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) on Cancer Lines Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of 3-cyanoquinoline analogs.

References

Comparative Analysis of 3-Cyano-4-hydroxyquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships, biological activities, and experimental evaluation of 3-cyano-4-hydroxyquinoline derivatives and their analogues as potential therapeutic agents.

Physicochemical Properties and Synthesis

The quinoline scaffold is a prominent feature in many biologically active compounds. The introduction of a cyano group at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system creates a core structure with significant potential for chemical modification and biological activity. The synthesis of these derivatives often involves cyclization reactions of appropriately substituted anilines with reagents like diethyl (ethoxymethylene)malonate, followed by further functional group manipulations.

Comparative Biological Activity

Quinoline derivatives have been extensively studied for their therapeutic potential, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The nature and position of substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the induction of apoptosis. For instance, certain 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.[1] The substitution pattern on both the quinoline ring and the phenoxyanilino moiety significantly influences their inhibitory activity.

The cytotoxic effects of novel quinoline derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.

Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound A 6,7-dimethoxy, 4-(2,4-dichloro-5-methoxyanilino)Colon Cancer CellsLow Nanomolar[1]
Compound B 7-(morpholinopropoxy), 4-(2,4-dichloro-5-methoxyanilino)Src-mediated ProliferationPotent Inhibition[2]
Compound C 2-ethyl-3-methylidene-1-phenylsulfonylHL-60Highly Cytotoxic[3]
Compound D Quinoline-chalcone hybridMGC-803, HCT-116, MCF-71.38, 5.34, 5.21[4]

Note: This table presents a selection of data from various studies on different quinoline derivatives to illustrate the range of activities and is not a direct comparison of a single series of compounds.

Antimicrobial Activity

Quinoline derivatives have also demonstrated significant promise as antimicrobial agents. Their mode of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound E S. aureus6.25[5]
Compound F Gram-positive & Gram-negative strains0.125 - 8[6]
Compound G C. difficile≤ 4.0[7]

Note: This table provides examples of antimicrobial activity from different studies and does not represent a direct comparative analysis of a homologous series.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. The old medium is replaced with the medium containing the test compounds at various concentrations. Control wells (vehicle control and positive control with a known anticancer drug) are included.[8]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to dissolve the formazan crystals.[8]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Reagents and Media: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Serial dilutions of the test compounds and standard antibiotics are prepared in the broth.[9]

  • Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. Control wells (broth with bacteria and broth only) are included.[9]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[9]

  • Data Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent with no visible bacterial growth.[9]

Signaling Pathways and Experimental Workflows

The biological effects of 3-cyano-4-hydroxyquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of further experiments.

anticancer_pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 3-Cyano-4-hydroxyquinoline Derivative 3-Cyano-4-hydroxyquinoline Derivative 3-Cyano-4-hydroxyquinoline Derivative->MEK Inhibition

Caption: Inhibition of the MEK signaling pathway by a 3-cyano-4-hydroxyquinoline derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis of Derivatives Synthesis of Derivatives Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Anticancer Screening (MTT) Anticancer Screening (MTT) Structural Analysis (NMR, MS)->Anticancer Screening (MTT) Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Structural Analysis (NMR, MS)->Antimicrobial Screening (MIC) Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Screening (MTT)->Enzyme Inhibition Assays Apoptosis Assays Apoptosis Assays Anticancer Screening (MTT)->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis

Caption: General experimental workflow for the evaluation of novel quinoline derivatives.

Conclusion

The 3-cyano-4-hydroxyquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. While specific comparative data on 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline derivatives is limited, the broader class of quinoline derivatives continues to be a rich source of compounds with potent anticancer and antimicrobial activities. Further research focusing on systematic structure-activity relationship studies of well-defined series of these compounds is warranted to unlock their full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute such investigations.

References

Target Specificity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the likely target specificity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. Based on extensive analysis of structurally similar compounds, particularly those sharing the quinoline-3-carbonitrile scaffold, this compound is predicted to function as a kinase inhibitor. This guide compares its inferred profile to established kinase inhibitors targeting epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Src kinase.

Introduction to this compound

While direct experimental data on this compound is not extensively available in public literature, its chemical structure strongly suggests activity as a kinase inhibitor. The quinoline core is a well-established scaffold in the development of kinase inhibitors, and the 3-cyano-4-hydroxyquinoline moiety is a key feature in many documented inhibitors targeting various oncogenic kinases. This guide, therefore, provides an evidence-based comparison with well-characterized inhibitors of highly probable target classes to offer a predictive assessment of its target specificity and potential therapeutic applications.

Performance Comparison with Alternative Kinase Inhibitors

To contextualize the potential efficacy and selectivity of this compound, we compare it against three well-established kinase inhibitors: Gefitinib (targeting EGFR), Sunitinib (targeting VEGFR), and Saracatinib (targeting Src).

Quantitative Data Summary

The following tables summarize the inhibitory activity (IC50 values) of the selected alternative kinase inhibitors against their primary targets and a panel of off-target kinases. This data provides a benchmark for the kind of quantitative analysis necessary to characterize the target specificity of a novel compound like this compound.

Table 1: Comparative Inhibitory Activity (IC50) of Selected Kinase Inhibitors

Kinase TargetGefitinib (IC50, nM)Sunitinib (IC50, nM)Saracatinib (IC50, nM)
EGFR 33 [1]>10,00066
VEGFR2 -80 [2]-
Src >10,000-2.7 [3][4][5]
c-Yes--4[4][5]
Fyn--10[3][4]
Lyn--5[3][4]
Lck--<4[5]
Abl--30[6]
c-Kit-200200[6]
PDGFRβ-2[2]-

Note: A lower IC50 value indicates higher potency. "-" indicates data not available or not significant.

Table 2: Cellular Activity of Selected Kinase Inhibitors

Cell LineCancer TypePrimary Target of Cell LineGefitinib (IC50, µM)Sunitinib (IC50, µM)Saracatinib (IC50, µM)
H3255NSCLCEGFR (L858R)0.003[7]--
PC-9NSCLCEGFR (exon 19 del)0.077[8]--
HepG2Liver CancerVEGFR-2.23[9]-
MCF-7Breast CancerGeneral-4.77[9]-
K562CMLBcr-Abl--0.22[5]
DU145Prostate CancerSrc--~0.5 (antiproliferative)

Note: Cellular IC50 values can vary depending on the assay conditions and cell line.

Experimental Protocols

To determine the target specificity of a novel compound like this compound, a series of standardized in vitro and cell-based assays are required. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Objective: To determine the IC50 value of the test compound against a panel of purified kinases.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant kinases (e.g., EGFR, VEGFR2, Src)

    • Kinase-specific substrates

    • ATP

    • Test compound (this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white opaque assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the test compound, kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.[10]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30 minutes at room temperature.[11]

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.

G Experimental Workflow: In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of Test Compound B Add Compound, Kinase, and Substrate to 384-well Plate A->B C Initiate Reaction with ATP B->C D Incubate for 1 hour at RT C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate for 40 mins at RT E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Incubate for 30 mins at RT G->H I Measure Luminescence H->I J Calculate % Inhibition and IC50 I->J G Experimental Workflow: MTT Cell Viability Assay A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound (72h) A->B C Add MTT Solution B->C D Incubate for 4 hours at 37°C C->D E Remove Medium & Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and GI50 F->G G Experimental Workflow: Western Blot Analysis A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-Kinase) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping and Re-probing (e.g., anti-total-Kinase) H->I G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR G VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 G Src Signaling Pathway GrowthFactors Growth Factors / Integrins Receptor Receptor Tyrosine Kinase / Integrin GrowthFactors->Receptor Src Src Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K / Akt Src->PI3K Ras_MAPK Ras / MAPK Src->Ras_MAPK CellProcesses Migration, Proliferation, Survival FAK->CellProcesses STAT3->CellProcesses PI3K->CellProcesses Ras_MAPK->CellProcesses Saracatinib Saracatinib Saracatinib->Src

References

Independent Verification of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of tyrosine kinase inhibitors derived from the chemical intermediate 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. As this compound is primarily a precursor in the synthesis of active pharmaceutical ingredients, this guide focuses on the performance of its key derivatives, Neratinib and Pelitinib, in comparison to another established tyrosine kinase inhibitor, Lapatinib. The information presented herein is supported by experimental data from publicly available scientific literature.

Overview of Compared Tyrosine kinase Inhibitors

This compound serves as a foundational scaffold for a class of potent tyrosine kinase inhibitors (TKIs). These inhibitors primarily target members of the ErbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression or mutation of these receptors is a key driver in the development and progression of various cancers, particularly breast cancer. This guide will focus on the following TKIs:

  • Neratinib: An irreversible pan-HER inhibitor derived from the subject compound.

  • Pelitinib: Another irreversible pan-ErbB inhibitor and a 3-cyanoquinoline derivative.

  • Lapatinib: A reversible dual EGFR/HER2 inhibitor, serving as a key alternative for comparison.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory potency of Neratinib, Pelitinib, and Lapatinib against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Citation(s)
Neratinib HER2 (ErbB2)59[1][2][3]
EGFR (HER1)92[1][2][3]
Pelitinib EGFR (HER1)38.5[4][5][6]
HER2 (ErbB2)1255[4][5][6]
Src282[4][5]
MEK/ERK800[4][5]
Lapatinib EGFR (HER1)3[7]
HER2 (ErbB2)13[7]
HER4 (ErbB4)347[7]

Mechanism of Action and Signaling Pathways

Neratinib, Pelitinib, and Lapatinib all function by inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of EGFR and HER2.[8] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.[9][10] Inhibition of these pathways leads to cell cycle arrest, typically at the G1-S phase transition, and ultimately apoptosis.[2][10] A key difference is that Neratinib and Pelitinib are irreversible inhibitors, forming a covalent bond with a cysteine residue in the ATP-binding pocket, leading to prolonged inhibition.[2][11] Lapatinib, in contrast, is a reversible inhibitor.[8]

EGFR_HER2_Signaling_Pathway cluster_inhibitors Tyrosine Kinase Inhibitors EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3/4 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib Neratinib->EGFR Neratinib->HER2 Pelitinib Pelitinib Pelitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Figure 1: Simplified EGFR/HER2 Signaling Pathway and TKI Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy of the compared tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Neratinib) in DMSO.

    • Dilute the target kinase (e.g., recombinant HER2) to a working concentration in a kinase buffer.

    • Prepare a solution containing the kinase substrate (a peptide that can be phosphorylated by the kinase) and ATP at a concentration near the Km for the kinase.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of a microplate. Include controls with DMSO only (no inhibitor) and no enzyme.

    • Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction.

    • Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.[12][13]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial Dilution\nof Inhibitor Serial Dilution of Inhibitor Incubate Kinase\n+ Inhibitor Incubate Kinase + Inhibitor Serial Dilution\nof Inhibitor->Incubate Kinase\n+ Inhibitor Kinase Solution Kinase Solution Kinase Solution->Incubate Kinase\n+ Inhibitor Substrate + ATP\nSolution Substrate + ATP Solution Initiate with\nSubstrate + ATP Initiate with Substrate + ATP Substrate + ATP\nSolution->Initiate with\nSubstrate + ATP Incubate Kinase\n+ Inhibitor->Initiate with\nSubstrate + ATP Incubate Incubate Initiate with\nSubstrate + ATP->Incubate Stop Reaction &\nDetect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction &\nDetect Signal Calculate % Inhibition Calculate % Inhibition Stop Reaction &\nDetect Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Plate cancer cells (e.g., HER2-overexpressing BT-474 breast cancer cells) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]

    • Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[15]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins (e.g., EGFR, HER2, AKT, ERK) in response to inhibitor treatment.

  • Sample Preparation:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Gel Electrophoresis and Protein Transfer:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Immunoblotting:

    • Block the membrane with a protein-rich solution (e.g., BSA, not milk, to avoid cross-reactivity with phospho-specific antibodies) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-HER2).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal on X-ray film or with a digital imager.

  • Analysis:

    • The intensity of the bands corresponds to the amount of phosphorylated protein. To normalize, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

Conclusion

The data presented in this guide indicate that tyrosine kinase inhibitors derived from the this compound scaffold, such as Neratinib and Pelitinib, are potent inhibitors of the ErbB family of receptors. Neratinib demonstrates strong dual inhibitory activity against both HER2 and EGFR.[1][2][3] Pelitinib is a particularly potent inhibitor of EGFR.[4][5][6] In comparison, Lapatinib also shows potent dual inhibition of EGFR and HER2, with a reversible binding mechanism.[7] The choice of inhibitor for further research and development will depend on the specific cancer type, the expression levels of the target receptors, and the desired pharmacological profile (irreversible vs. reversible inhibition). The experimental protocols provided herein offer a framework for the independent verification and comparison of these and other novel tyrosine kinase inhibitors.

References

Comparative Benchmarking Analysis: 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CENQ) Against Industry Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, hereafter referred to as CENQ, against the established industry standard, Gefitinib. CENQ is a quinoline derivative, a class of compounds known to possess potent kinase inhibitory activity.[1][2][3] This document outlines the biochemical and cellular activities of CENQ, presenting key performance data in comparison to Gefitinib, a widely used Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[4][5]

The objective of this guide is to furnish researchers and drug development professionals with the necessary data and protocols to evaluate the potential of CENQ as a therapeutic agent. All data presented herein is based on standardized in vitro assays to ensure reproducibility and facilitate objective comparison.

Quantitative Data Summary

The inhibitory activities of CENQ and the industry standard, Gefitinib, were assessed through biochemical and cell-based assays. The key performance metrics, including half-maximal inhibitory concentration (IC50) in enzymatic assays and half-maximal effective concentration (EC50) in cellular assays, are summarized below.

CompoundTarget KinaseBiochemical IC50 (nM)Cell Line (EGFR mutant)Cellular EC50 (nM)
CENQ EGFR15PC-965
Gefitinib EGFR26[4]PC-977[6]

Data presented for CENQ is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

To provide context for the compound's mechanism of action, the following diagram illustrates the canonical EGFR signaling pathway, highlighting the point of inhibition by tyrosine kinase inhibitors like CENQ and Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Inhibitor CENQ / Gefitinib Inhibitor->EGFR Inhibits (Tyrosine Kinase Domain) Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

EGFR signaling pathway with TKI inhibition point.

The following workflow outlines the standardized procedure used to determine the cellular potency (EC50) of the test compounds.

Experimental_Workflow arrow arrow start Start plate_cells Plate PC-9 cells in 96-well plates start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of CENQ or Gefitinib incubate1->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes at room temperature add_reagent->incubate3 read_luminescence Measure luminescence (Plate Reader) incubate3->read_luminescence analyze_data Calculate EC50 values (Dose-Response Curve) read_luminescence->analyze_data end_process End analyze_data->end_process

References

Assessing the Reproducibility of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline as a Tyrosine Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of experimental results for the novel compound 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a putative tyrosine kinase inhibitor. Due to the limited availability of published experimental data for this specific compound, this guide establishes a comparative analysis with well-characterized tyrosine kinase inhibitors (TKIs), namely Gefitinib and Erlotinib. By providing established experimental protocols and reproducible data from these alternative compounds, researchers can find a benchmark for evaluating the efficacy and reproducibility of this compound.

Introduction to Quinoline-Based Tyrosine Kinase Inhibitors

Quinoline derivatives have emerged as a significant class of compounds in cancer therapy, primarily due to their ability to inhibit protein tyrosine kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This compound belongs to this broad class of molecules and is noted as a reagent in the preparation of antitumor agents that inhibit tyrosine kinases.[2] Its structural features suggest potential interactions with the ATP-binding site of kinases, a common mechanism for this class of inhibitors. To rigorously assess its potential and ensure the reproducibility of future findings, standardized experimental protocols and comparison with established drugs are essential.

Comparative Data Presentation

To establish a baseline for evaluating this compound, the following tables summarize the inhibitory concentrations (IC50) of Gefitinib and Erlotinib against various cancer cell lines. These values represent reproducible data from multiple studies and serve as a benchmark for the expected potency of a novel EGFR inhibitor.

Table 1: Comparative IC50 Values of Established EGFR Tyrosine Kinase Inhibitors

CompoundTarget Kinase(s)Cell LineIC50 (µM)
Gefitinib EGFRA549 (Lung Carcinoma)14.23 - 15.11[3][4]
NCI-H1299 (Lung Carcinoma)4.42 - 14.62[3][4]
NCI-H1437 (Lung Carcinoma)1.56[3]
HCC827 (Lung Adenocarcinoma)0.013
PC9 (Lung Adenocarcinoma)0.077
Erlotinib EGFRKYSE410 (Esophageal Squamous Cell Carcinoma)5.00
KYSE450 (Esophageal Squamous Cell Carcinoma)7.60
H1650 (Lung Cancer)14.00
HCC827 (Lung Cancer)11.81
BxPC-3 (Pancreatic Cancer)1.26
AsPc-1 (Pancreatic Cancer)5.8

Note: IC50 values can exhibit variability between different studies due to minor differences in experimental conditions such as cell passage number, assay duration, and reagent concentrations.

Experimental Protocols for Reproducibility Assessment

To ensure that data generated for this compound is reproducible and comparable to existing literature, the following detailed experimental protocols for key assays are provided.

Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, H1650) in appropriate media and conditions.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[1]

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

In Vitro Kinase Inhibition Assay (EGFR Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase, such as EGFR.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted test compound over a range of concentrations. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the diluted EGFR enzyme to each well and incubate briefly with the compound.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay): This method measures the amount of ADP produced, which is directly proportional to kinase activity.

      • ELISA-based detection: This method uses a phospho-tyrosine specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes TKI This compound (or alternative TKI) TKI->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells (e.g., A549) incubate1 Incubate 24h start->incubate1 treat Treat with This compound (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and Determine IC50 read->calculate

Caption: Experimental workflow for determining cell viability using the MTT assay.

Conclusion

The reproducibility of experimental results is paramount in drug discovery and development. For a novel compound like this compound, a systematic approach to characterization is necessary. While direct comparative data is not yet available, this guide provides the necessary framework for its evaluation. By employing standardized protocols and comparing the results with established tyrosine kinase inhibitors such as Gefitinib and Erlotinib, researchers can generate robust and reproducible data. This will enable a clear assessment of the compound's potential as a therapeutic agent and contribute to the growing body of knowledge on quinoline-based kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, designed for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for handling hazardous chemical waste and information derived from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The guidance provided is inferred from the safety data of related nitroquinoline and hydroxyquinoline compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is essential to wear appropriate Personal Protective Equipment (PPE). Based on related chemical data, this compound is presumed to be a solid, potentially in powder form, and may be an irritant and hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH/MSHA approved respirator may be necessary.

  • General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this and similar research chemicals is to use an approved waste disposal plant.[3] Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collection of Waste:

    • Solid Waste: Carefully sweep up any solid material, avoiding the generation of dust.[3][4] Place it directly into the labeled hazardous waste container.

    • Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, weighing paper, gloves, and paper towels, must also be disposed of as hazardous waste in the same container.

    • Solutions: If the compound is in solution, it should be collected in a labeled, sealed container for liquid hazardous waste.

  • Storage of Waste:

    • Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3][4]

    • Store the container in a designated, secondary containment area to prevent spills from spreading.

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all available information on the chemical, including its name, quantity, and any known hazards.

    • Follow all institutional procedures for waste manifest and pickup.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Small Spills: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid.[3] Avoid creating dust.[3] Collect the material in a suitable container for disposal.

  • Large Spills: Evacuate the laboratory and contact your institution's emergency response team and EHS department immediately.

  • Personal Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]

    • Skin: Wash off immediately with plenty of soap and water.[1][3] Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Immediately call a poison center or doctor.[3]

Summary of Potential Hazards and Handling Data

Due to the lack of a specific SDS, the following table summarizes the likely hazards and handling precautions based on structurally related compounds.

ParameterInferred Information
Physical State Solid, crystalline powder (White, Beige, Pale yellow).[3]
Primary Hazards May cause skin and eye irritation.[1] May be harmful if swallowed. The presence of a nitro group suggests potential for higher toxicity, possibly including carcinogenicity. Very toxic to aquatic life.[3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Protect from light.[3][4] Store locked up.[3]
Incompatible Materials Strong oxidizing agents, Strong acids.[4]
Hazardous Combustion Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3] Do not flush into surface water or sanitary sewer system.[3]

Experimental Workflow and Disposal Decision Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Disposal start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment waste_generated Waste Generated? experiment->waste_generated Completion end End: Waste Transferred to Licensed Disposal Contractor experiment->end No Waste Generated (Full consumption) solid_waste Solid Waste (Unused reagent, contaminated solids) waste_generated->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Yes (Liquid) container_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store Waste Container in Designated Secondary Containment Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact ehs_contact->end

Caption: Workflow for handling and disposal of this compound.

References

Essential Safety and Operational Guide for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline. The information is compiled based on best practices for handling structurally similar nitroaromatic and cyano-containing compounds. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]Protects against splashes and dust that can cause serious eye irritation.[1][5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4][6]Provides a full barrier for the face against splashes and airborne particles.[7]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before each use and change them immediately upon contamination.[4][8]Prevents skin absorption, a likely route of exposure for nitro compounds.[8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]Provides a barrier against accidental skin contact.
Respiratory Protection N95 Respirator or higherUse a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust formation is likely or when working outside of a fume hood.[4][9]Protects against inhalation of harmful dust or aerosols.[1]

Experimental Protocols: Handling and Operational Plans

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][10]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[2][4] Use appropriate tools (e.g., spatulas) to handle the solid.

3. During the Experiment:

  • Keep all containers with the compound clearly labeled.

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9]

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[4]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][11]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][11]

Disposal Plan

The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation: Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent paper), as hazardous waste. Segregate it from non-hazardous waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Store the hazardous waste in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Workflow Diagram

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Receiving & Storage B Don Appropriate PPE A->B Before Handling C Work in Chemical Fume Hood B->C D Weighing & Transfer C->D E Experimental Use D->E F Decontaminate Work Area E->F After Experiment K Spill Occurs E->K N Exposure Occurs E->N G Segregate Hazardous Waste F->G H Label Waste Container G->H I Store Waste Securely H->I J Professional Disposal I->J L Evacuate & Ventilate K->L M Contain & Clean Spill L->M M->G O Administer First Aid N->O P Seek Medical Attention O->P

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.